molecular formula C8H11IN2 B11857409 5-Iodo-2-isopropyl-4-methylpyrimidine CAS No. 69696-41-9

5-Iodo-2-isopropyl-4-methylpyrimidine

Cat. No.: B11857409
CAS No.: 69696-41-9
M. Wt: 262.09 g/mol
InChI Key: HWNLFUKIYVWAAF-UHFFFAOYSA-N
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Description

5-Iodo-2-isopropyl-4-methylpyrimidine (CAS 69696-41-9) is a valuable halogenated pyrimidine derivative offered with a high purity range of 85.0% to 99.8% . This compound serves as a key chemical intermediate in organic synthesis and pharmaceutical research, particularly for constructing more complex molecular architectures . Halogenated pyrimidines, such as this iodo-substituted analogue, are of significant interest in medicinal chemistry. The iodine atom at the 5-position of the pyrimidine ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. Historically, 5-iodo pyrimidine nucleosides like idoxuridine were among the first antiviral agents discovered, marking the dawn of the antiviral drug era and underscoring the therapeutic potential of this class of compounds . Researchers utilize this building block in the synthesis of novel compounds for various applications, including the development of agents to combat undesired plant growth, as documented in patents for related pyrimidine derivatives . Key Specifications: - CAS Number: 69696-41-9 - Molecular Formula: C 8 H 11 IN 2 - Molecular Weight: 262.09 g/mol - Purity: Available from 85.0% to 99.8% Handling and Storage: For research purposes only. This product is not for diagnostic or therapeutic use. It is recommended to store the compound in a cool, dry place and keep it sealed in appropriate packaging to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69696-41-9

Molecular Formula

C8H11IN2

Molecular Weight

262.09 g/mol

IUPAC Name

5-iodo-4-methyl-2-propan-2-ylpyrimidine

InChI

InChI=1S/C8H11IN2/c1-5(2)8-10-4-7(9)6(3)11-8/h4-5H,1-3H3

InChI Key

HWNLFUKIYVWAAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1I)C(C)C

Origin of Product

United States
Foundational & Exploratory

5-Iodo-2-isopropyl-4-methylpyrimidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Iodo-2-isopropyl-4-methylpyrimidine

Abstract: This technical guide provides a comprehensive overview of 5-Iodo-2-isopropyl-4-methylpyrimidine, a key halogenated pyrimidine intermediate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's core physicochemical properties, provides validated protocols for its synthesis and subsequent reactions, and explores its applications in medicinal chemistry. The guide emphasizes the causality behind experimental choices and offers practical insights into the molecule's reactivity and synthetic utility, particularly in metal-catalyzed cross-coupling reactions.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their ability to engage in various biological interactions.[1] Among these, halogenated pyrimidines serve as exceptionally versatile building blocks for the synthesis of complex molecular architectures.[2] 5-Iodo-2-isopropyl-4-methylpyrimidine is a specialized heterocyclic intermediate of significant interest. The presence of an iodine atom at the C5 position provides a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[2] This guide aims to be an essential resource for scientists leveraging this powerful building block in their synthetic and drug discovery programs.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The key identifiers and characteristics of 5-Iodo-2-isopropyl-4-methylpyrimidine are summarized below.

PropertyValueSource(s)
IUPAC Name 5-Iodo-2-(propan-2-yl)-4-methylpyrimidineN/A
CAS Number 69696-41-9[2]
Molecular Formula C₈H₁₁IN₂[2]
Molecular Weight 262.09 g/mol [2]
Appearance Typically a white to off-white solidGeneral Knowledge
Purity Commercially available from 85.0% to 99.8%[2]
Storage Store in a cool, dry place, sealed from air and light[2][3]
InChI Key HWNLFUKIYVWAAF-UHFFFAOYSA-N[2]
Spectral Data Analysis

Spectral data is crucial for confirming the identity and purity of the compound. While specific spectra for this exact molecule are not publicly available in detail, typical chemical shifts (δ) in ¹H and ¹³C NMR spectroscopy can be predicted based on the electronic environment of the pyrimidine ring and its substituents.[4][5]

  • ¹H NMR (predicted):

    • The aromatic proton at the C6 position is expected to appear as a singlet in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the pyrimidine ring nitrogens.

    • The isopropyl group will present as a septet for the CH proton (δ 3.0-3.5 ppm) and a doublet for the two CH₃ groups (δ 1.2-1.5 ppm).[6]

    • The methyl group at the C4 position will appear as a singlet (δ 2.4-2.8 ppm).

  • ¹³C NMR (predicted):

    • Carbons within the pyrimidine ring will resonate at δ 150-170 ppm. The carbon bearing the iodine (C5) will be shifted upfield compared to a non-substituted carbon.

    • The isopropyl and methyl carbons will appear in the aliphatic region of the spectrum.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ would be observed at m/z 262. A characteristic isotopic pattern for iodine would be absent as it is monoisotopic. Fragmentation patterns would likely involve the loss of the isopropyl group.[7]

Synthesis and Purification

The synthesis of 5-Iodo-2-isopropyl-4-methylpyrimidine is typically achieved through the direct iodination of its non-halogenated precursor. This approach is efficient and utilizes common laboratory reagents.

Synthetic Protocol: Iodination of 2-isopropyl-4-methylpyrimidine

This protocol describes a general method for the electrophilic iodination at the C5 position of the pyrimidine ring, a position activated for such reactions.

Rationale: N-Iodosuccinimide (NIS) is selected as the iodinating agent. It is a mild, solid reagent that is easier and safer to handle than molecular iodine. Acetonitrile is a common solvent for these reactions due to its polar aprotic nature and ability to dissolve both the substrate and the reagent.

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-isopropyl-4-methylpyrimidine (1.0 eq).

  • Dissolution: Dissolve the starting material in dry acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 to 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[6]

  • Final Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 5-Iodo-2-isopropyl-4-methylpyrimidine.[6]

Synthesis and Purification Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purify Purification start 1. Add 2-isopropyl-4-methylpyrimidine (1 eq) to dry flask add_solvent 2. Dissolve in dry Acetonitrile start->add_solvent add_nis 3. Add N-Iodosuccinimide (1.1 eq) add_solvent->add_nis react 4. Stir at RT for 12-24h add_nis->react monitor 5. Monitor by TLC/LC-MS react->monitor quench 6. Quench with Na₂S₂O₃ (aq) monitor->quench If complete extract 7. Extract with Ethyl Acetate quench->extract dry 8. Dry (Na₂SO₄) & Concentrate extract->dry purify 9. Column Chromatography or Recrystallization dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis and purification of 5-Iodo-2-isopropyl-4-methylpyrimidine.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 5-Iodo-2-isopropyl-4-methylpyrimidine lies in the high reactivity of its carbon-iodine bond.[2] The electron-deficient nature of the pyrimidine ring further activates this position towards oxidative addition in palladium-catalyzed reactions, making it an excellent substrate for cross-coupling.[8][9]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[10] For 5-Iodo-2-isopropyl-4-methylpyrimidine, this reaction enables the introduction of a wide variety of aryl or heteroaryl substituents at the C5 position.[2]

Rationale: The C-I bond is significantly more reactive than corresponding C-Br or C-Cl bonds in palladium-catalyzed cross-coupling, often allowing for milder reaction conditions and lower catalyst loadings.[9] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific boronic acid partner.[2]

Representative Protocol: Suzuki-Miyaura Coupling

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask, add 5-Iodo-2-isopropyl-4-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[10]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).[9]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water.[11]

  • Reaction: Heat the reaction mixture under an inert atmosphere to 80-110 °C for 2-24 hours.[10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 5-aryl-2-isopropyl-4-methylpyrimidine product.[9][10]

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_reactants Reactants Pd0 Pd(0)Ln ArPdI Ar-Pd(II)-I Ln Pd0->ArPdI ArPdArB Ar-Pd(II)-Ar' Ln ArPdI->ArPdArB ArPdArB->Pd0 Product Ar-Ar' ArPdArB->Product Reductive Elimination ArI R-I (Pyrimidine) ArI->ArPdI Oxidative Addition ArB R'-B(OR)₂ (Boronic Acid) ArB->ArPdArB Transmetalation (Base)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry.[9] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

5-Iodo-2-isopropyl-4-methylpyrimidine serves as a crucial starting material for generating libraries of novel compounds for structure-activity relationship (SAR) studies.[9] By utilizing cross-coupling reactions, chemists can rapidly introduce diverse substituents at the C5 position to explore and optimize interactions with biological targets.[12] For instance, the synthesis of 5-aryl-2,4-diaminopyrimidines, which have shown potency as IRAK4 inhibitors for inflammatory disorders, often begins with a 5-iodinated pyrimidine core.[12] The ability to functionalize this specific position allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[13]

Safety and Handling

Standard laboratory safety precautions should be observed when handling 5-Iodo-2-isopropyl-4-methylpyrimidine. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
  • 5-Iodo-2-isopropyl-4-methylpyrimidine|CAS 69696-41-9. Benchchem.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Published September 15, 2001.
  • 5-Iodo-2-isopropyl-6-methyl-pyrimidin-4-ol. Sigma-Aldrich.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. PubMed. Published February 26, 2026.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 ... RSC Publishing. Published January 4, 2021. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcuhxKXZdoCLhE_l_Z9SMDUInCK1TR_sJ1ZKU-vkiQddurR2bfgXt5RAFVJrLpVTfsNV-XXW6XbgoH3eJjP-jVrzsSK4OSDVB9kWkuE0SC5ht0PBvfzXHHgfwgSjpS9BjiJq-t0rBkELPf9D_BvpAdOWfnAhZHgKqR
  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. PMC.
  • 69696-41-9|5-Iodo-2-isopropyl-4-methylpyrimidine. BLDpharm.
  • Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. Published September 21, 2012.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Published September 14, 2018.
  • Isopropyl 4-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)piperidine-1-carboxylate.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Published February 14, 2020.
  • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journals.
  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PMC. Published April 4, 2022.
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. BG. Published March 8, 2013.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Published September 22, 2017.
  • Rapid Drug Discovery with proprietary medicinal chemistry. Published June 8, 2021.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Published February 19, 2016.

Sources

An In-Depth Technical Guide to 5-Iodo-2-isopropyl-4-methylpyrimidine (CAS No. 69696-41-9)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2-isopropyl-4-methylpyrimidine, a key halogenated pyrimidine derivative utilized in advanced organic synthesis and medicinal chemistry. The document details its chemical identity, registry data, and physical properties. It further explores its significance as a versatile building block, particularly in the construction of complex molecular architectures for drug discovery, with a focus on its application in palladium-catalyzed cross-coupling reactions. This guide furnishes detailed, actionable protocols for its synthesis and subsequent use in Suzuki-Miyaura coupling, alongside essential spectroscopic characterization data and safety and handling protocols.

Introduction: The Strategic Importance of 5-Iodo-2-isopropyl-4-methylpyrimidine in Modern Synthesis

5-Iodo-2-isopropyl-4-methylpyrimidine is a strategically important chemical intermediate, valued for its unique combination of a reactive iodine substituent and a substituted pyrimidine core.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to mimic the nucleobases of DNA and RNA and participate in key biological interactions.[1] Halogenated pyrimidines, such as this iodo-substituted analog, are of particular interest as the iodine atom at the 5-position provides a highly reactive site for carbon-carbon and carbon-heteroatom bond formation.[1] This reactivity is pivotal for the synthesis of diverse compound libraries, enabling extensive exploration of structure-activity relationships (SAR) in drug discovery programs.[1] Historically, 5-iodo pyrimidine nucleosides like idoxuridine were among the pioneering antiviral agents, highlighting the therapeutic potential inherent to this class of compounds.[1]

The isopropyl and methyl groups on the pyrimidine ring of the title compound provide a defined steric and electronic profile, influencing the molecule's solubility, metabolic stability, and interaction with biological targets. This combination of features makes 5-Iodo-2-isopropyl-4-methylpyrimidine a valuable starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1]

Chemical Identity and Registry Data

A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. The following table summarizes the key identifiers and properties of 5-Iodo-2-isopropyl-4-methylpyrimidine.

IdentifierValue
CAS Number 69696-41-9[1][2]
Molecular Formula C₈H₁₁IN₂[1][2]
Molecular Weight 262.09 g/mol [1][2]
Purity Available from 85.0% to 99.8%[1]
Canonical SMILES CC1=NC(C(C)C)=NC=C1I
InChI Key HWNLFUKIYVWAAF-UHFFFAOYSA-N

Synthesis of 5-Iodo-2-isopropyl-4-methylpyrimidine

The synthesis of 5-Iodo-2-isopropyl-4-methylpyrimidine can be approached through several established methods for pyrimidine ring formation and subsequent halogenation. A common and versatile strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[1]

Theoretical Synthetic Pathway: Cyclocondensation

A theoretical and direct approach to 5-Iodo-2-isopropyl-4-methylpyrimidine involves the cyclocondensation of 3-iodo-2,4-pentanedione with isobutyramidine hydrochloride. This method directly installs the iodo, isopropyl, and methyl groups at the desired positions on the pyrimidine ring.[1]

Caption: Theoretical cyclocondensation pathway to the target molecule.

Experimental Protocol: Iodination of a Precursor

A practical and frequently employed method involves the direct iodination of a pre-formed pyrimidine ring. The following protocol is an exemplary procedure based on established methods for the iodination of pyrimidine derivatives under solvent-free conditions, which is noted for its efficiency and environmental advantages.

Materials:

  • 2-Isopropyl-4-methylpyrimidine

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Acetonitrile

  • Saturated sodium thiosulfate solution

  • Mortar and pestle

Procedure:

  • In a clean, dry mortar, combine 2-isopropyl-4-methylpyrimidine (1 equivalent), solid iodine (1.1 equivalents), and silver nitrate (2 equivalents).

  • Add 2-4 drops of acetonitrile to the mixture.

  • Grind the mixture vigorously with a pestle for 20-30 minutes. The reaction is exothermic, and the mixture will become a tacky, violet-colored solid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • The solid product is then collected. Further purification can be achieved by recrystallization or column chromatography.

This is a generalized procedure adapted from a green chemistry approach for pyrimidine iodination. Researchers should optimize conditions for their specific setup.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical for ensuring its purity and confirming its structure. The following data represents expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃, 300 MHz):

  • δ ~8.5 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyrimidine ring.

  • δ ~3.2 ppm (sept, 1H, J ≈ 7 Hz): This septet is characteristic of the methine proton of the isopropyl group.

  • δ ~2.5 ppm (s, 3H): This singlet is assigned to the methyl protons at the C4 position.

  • δ ~1.3 ppm (d, 6H, J ≈ 7 Hz): This doublet represents the six equivalent protons of the two methyl groups of the isopropyl substituent.

Expected ¹³C NMR (in CDCl₃, 75 MHz):

  • δ ~170 ppm: Carbonyl carbon of the pyrimidine ring (C2).

  • δ ~165 ppm: Carbonyl carbon of the pyrimidine ring (C4).

  • δ ~160 ppm: C6 of the pyrimidine ring.

  • δ ~95 ppm: C5 of the pyrimidine ring, bonded to iodine.

  • δ ~38 ppm: Methine carbon of the isopropyl group.

  • δ ~24 ppm: Methyl carbon at C4.

  • δ ~21 ppm: Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR (ATR) bands:

  • ~2970 cm⁻¹: C-H stretching of the isopropyl and methyl groups.

  • ~1580-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

  • ~1370 cm⁻¹: C-H bending of the methyl and isopropyl groups.

  • ~800-600 cm⁻¹: C-I stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected MS (ESI+):

  • m/z = 263.0 [M+H]⁺: The protonated molecular ion peak, confirming the molecular weight of 262.09 g/mol .

Applications in Drug Discovery and Development

The primary utility of 5-Iodo-2-isopropyl-4-methylpyrimidine in drug discovery lies in its role as a versatile intermediate for creating more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. The C-I bond in 5-Iodo-2-isopropyl-4-methylpyrimidine is particularly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for this reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyrimidine ring.

Sources

Comprehensive Technical Guide & Safety Data Profiling: 5-Iodo-2-isopropyl-4-methylpyrimidine (CAS 69696-41-9)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Data Sheet (SDS) Synthesis

Executive Summary: The Strategic Value of C5-Iodinated Pyrimidines

In modern drug discovery and agrochemical development, pyrimidine derivatives serve as foundational pharmacophores due to their ability to engage in critical hydrogen-bonding interactions within biological targets[1]. Specifically, 5-Iodo-2-isopropyl-4-methylpyrimidine (CAS 69696-41-9) represents a highly specialized, versatile building block[2][3].

The strategic placement of functional groups on this heterocycle dictates its utility:

  • C2-Isopropyl Group: Imparts significant lipophilicity and steric bulk, often utilized to occupy hydrophobic pockets in kinase active sites.

  • C4-Methyl Group: Provides mild electron-donating properties, subtly tuning the basicity of the adjacent pyrimidine nitrogens.

  • C5-Iodine: The primary site of reactivity. Because iodine is an excellent leaving group, this position is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures[4].

However, the very feature that makes this compound synthetically valuable—the highly reactive C-I bond—also introduces specific safety, storage, and handling requirements that must be rigorously managed.

Physicochemical Profiling & Mechanistic Safety Data

Standard Safety Data Sheets (SDS) often list handling requirements without explaining the underlying chemical physics. As a halogenated pyrimidine, 5-Iodo-2-isopropyl-4-methylpyrimidine requires strict environmental controls to maintain its structural integrity[4].

The carbon-iodine (C-I) bond is relatively weak (bond dissociation energy ≈240 kJ/mol) compared to C-Br or C-Cl bonds. Exposure to ambient ultraviolet (UV) light or elevated temperatures can induce homolytic cleavage of this bond, generating highly reactive pyrimidinyl radicals and toxic iodine gas ( I2​ ).

Table 1: Key Physicochemical and Safety Parameters
ParameterSpecification / ValueMechanistic Causality & Rationale
CAS Number 69696-41-9Unique chemical identifier for regulatory tracking[2].
Purity Range 85.0% - 99.8%Varies by synthetic grade; >95% is mandatory for late-stage API synthesis to prevent catalyst poisoning[4].
Storage Temp -20°C (Freezer)Suppresses thermal kinetic energy, preventing spontaneous homolytic cleavage of the labile C-I bond[4].
Transport Cold-chain logisticsMitigates thermal degradation, dehalogenation, and dimerization during transit[3].
Light Sensitivity High (Opaque containers)UV photons possess sufficient energy to directly break the C-I bond, initiating radical degradation cascades[4].
Waste Treatment Sodium Thiosulfate quenchReduces toxic, oxidizing iodine ( I2​ ) into chemically inert, water-soluble iodide ( I− )[4].

Experimental Workflows: Handling, Storage, and Decontamination

To ensure scientific integrity and laboratory safety, protocols must be self-validating. The following decontamination protocol relies on a visual redox indicator to confirm the neutralization of hazardous byproducts.

Protocol 1: Spillage and Iodine Neutralization Workflow

When 5-Iodo-2-isopropyl-4-methylpyrimidine degrades, it releases free iodine, which is both a toxic inhalation hazard and a strong oxidizer.

  • Isolation: Immediately evacuate the immediate fume hood area. Don heavy-duty nitrile gloves, a chemically resistant lab coat, and splash goggles[4].

  • Containment: Cover the solid/liquid spill with a damp absorbent pad. Causality: Moisture prevents the aerosolization and sublimation of any liberated iodine crystals.

  • Chemical Neutralization: Generously apply a 10% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) to the affected area[4].

    • Self-Validating Checkpoint: The chemical reaction is I2​+2S2​O32−​→2I−+S4​O62−​ . You will visually observe the hazardous brown/purple color of free iodine rapidly transition to a colorless solution. This color change is absolute confirmation that the toxic oxidizer has been successfully reduced to harmless iodide.

  • Disposal: Collect the neutralized, colorless liquid into a designated halogenated aqueous waste container.

G A 5-Iodo-2-isopropyl- 4-methylpyrimidine B Thermal/Photolytic Stress (hv / Δ) A->B C Homolytic C-I Bond Cleavage B->C D Pyrimidinyl Radical (Reactive Intermediate) C->D Degrades API E Iodine Radical (I•) -> I2 (Toxic Oxidizer) C->E Generates Hazard F Sodium Thiosulfate (Na2S2O3) Wash E->F Neutralization Protocol G Harmless Iodide (I-) Safe Disposal F->G Redox Reaction

Caption: Photolytic degradation of 5-Iodo-2-isopropyl-4-methylpyrimidine and thiosulfate neutralization.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary application of 5-Iodo-2-isopropyl-4-methylpyrimidine is acting as an electrophile in transition-metal catalysis[4]. The following Suzuki-Miyaura cross-coupling protocol is designed for high yield and incorporates mechanistic checkpoints.

Protocol 2: Suzuki-Miyaura Coupling at the C5 Position

Reagents:

  • 5-Iodo-2-isopropyl-4-methylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2​ (0.05 equiv)

  • K2​CO3​ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a Schlenk flask with the iodo-pyrimidine, aryl boronic acid, and K2​CO3​ .

  • Solvent Addition: Add the 1,4-Dioxane/ H2​O mixture. Causality: Dioxane solubilizes the organic pyrimidine, while water dissolves the inorganic potassium carbonate. This biphasic system is critical; it accelerates the transmetalation step of the catalytic cycle by increasing base bioavailability.

  • Degassing (Critical Step): Sparge the solution with Argon gas for 15 minutes. Causality: Ambient oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) complex, killing the reaction.

  • Catalyst Addition: Add Pd(dppf)Cl2​ . Causality: The bidentate 'dppf' ligand is chosen specifically because its large bite angle stabilizes the palladium center against the steric bulk of the C2-isopropyl group on the pyrimidine ring.

  • Thermal Activation: Heat the reaction to 90°C for 4–12 hours.

    • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The protocol is validated when the parent mass of the iodo-pyrimidine disappears, replaced by the mass of the cross-coupled product. The lack of dehalogenated side-products confirms successful oxidative addition.

  • Workup: Cool to room temperature, extract with Ethyl Acetate (EtOAc), wash with brine to remove the aqueous base, and dry over anhydrous MgSO4​ . Purify via silica gel chromatography.

G Step1 Reagent Setup: Iodo-Pyrimidine + Boronic Acid Step2 Catalyst Addition: Pd(dppf)Cl2 & K2CO3 in Dioxane/H2O Step1->Step2 Step3 Degassing: N2/Ar Purge (Prevent Oxidation) Step2->Step3 Step4 Heating: 90°C for 4-12 hrs (LC-MS Monitor) Step3->Step4 Step5 Workup: EtOAc Extraction & Brine Wash Step4->Step5 >95% Conversion Step6 Purification: Silica Gel Column Step5->Step6

Caption: Self-validating experimental workflow for Pd-catalyzed cross-coupling of the iodo-pyrimidine.

References

  • MDPI Molecules. "Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives". MDPI Open Access Journals. URL:[Link]

Sources

An In-depth Technical Guide to the Molecular Structure and 3D Conformation of 5-Iodo-2-isopropyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the molecular structure and three-dimensional conformation of 5-Iodo-2-isopropyl-4-methylpyrimidine. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound as a key chemical intermediate in organic synthesis and pharmaceutical research. The document outlines both theoretical and experimental approaches to elucidate its structural characteristics, offering insights into the causality behind methodological choices and providing actionable protocols.

Introduction: The Significance of a Halogenated Pyrimidine

5-Iodo-2-isopropyl-4-methylpyrimidine (CAS No. 69696-41-9) is a substituted pyrimidine, a class of nitrogen-containing heterocyclic compounds of immense biological and pharmaceutical importance.[1] Pyrimidine derivatives are core components of nucleic acids (DNA and RNA) and are found in numerous approved drugs, showcasing a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The subject of this guide, with its specific substitution pattern—an iodine atom at the 5-position, an isopropyl group at the 2-position, and a methyl group at the 4-position—is a valuable building block in medicinal chemistry.[5]

The iodine atom at the C5 position is particularly significant as it provides a reactive handle for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the synthesis of more complex molecular architectures, enabling extensive structure-activity relationship (SAR) studies crucial for drug discovery.[6] Understanding the precise molecular geometry and preferred 3D conformation of this intermediate is paramount, as these features dictate its reactivity and how it will orient itself within the active site of a biological target.

This guide will detail the multifaceted approach required to fully characterize the structure of 5-Iodo-2-isopropyl-4-methylpyrimidine, from computational modeling to definitive experimental verification.

Part 1: Theoretical Framework and Computational Elucidation

Before embarking on empirical studies, a robust theoretical understanding of the molecule's expected structure is essential. This is achieved through in silico modeling, which provides a predictive framework for bond lengths, angles, and conformational preferences.

Foundational Molecular Geometry

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.[7] In an ideal, unsubstituted pyrimidine, the ring is planar due to its aromaticity. However, the introduction of bulky substituents—the isopropyl group at C2 and the large iodine atom at C5—can induce minor deviations from perfect planarity. The primary conformational flexibility in 5-Iodo-2-isopropyl-4-methylpyrimidine arises from the rotation of the isopropyl group around the C2-C(isopropyl) bond.

Computational Workflow: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the electronic structure and geometry of molecules.[1][8] It offers a balance of computational cost and accuracy, making it a standard tool for small organic molecules. The workflow for a DFT-based analysis is systematic and self-validating.

cluster_0 Computational Workflow for Structural Analysis Start Define Initial 3D Structure (e.g., from 2D sketch) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Start->Geometry_Optimization Input Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Structure Validation Verify No Imaginary Frequencies (Confirms Local Minimum) Frequency_Calculation->Validation Vibrational Frequencies Analysis Extract Structural Data (Bond Lengths, Angles, Dihedrals) Validation->Analysis Validated Structure Conformational_Search Torsional Scan (Rotate Isopropyl Group) Validation->Conformational_Search Validated Structure Final_Conformers Identify Low-Energy Conformers Conformational_Search->Final_Conformers Energy Profile cluster_1 X-Ray Crystallography Workflow Synthesis Synthesize & Purify Compound Crystal_Growth Grow Single Crystals (e.g., Slow Evaporation) Synthesis->Crystal_Growth High Purity Sample Data_Collection Mount Crystal & Collect Diffraction Data Crystal_Growth->Data_Collection Suitable Single Crystal Structure_Solution Solve Phase Problem (Determine Electron Density Map) Data_Collection->Structure_Solution Diffraction Intensities Structure_Refinement Refine Atomic Positions & Thermal Parameters Structure_Solution->Structure_Refinement Initial Atomic Model Final_Structure Validate & Analyze Final Structure (CIF File Generation) Structure_Refinement->Final_Structure Refined Model (Low R-factor)

Caption: The experimental workflow for determining a molecular structure via X-ray crystallography.

Causality in Protocol:

  • Synthesis and Purification: The starting material must be of high purity (>99%) to facilitate the growth of well-ordered single crystals. Impurities disrupt the crystal lattice, preventing the formation of diffraction-quality crystals.

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (or solvent system) allows molecules to pack in a highly ordered, repeating lattice. The choice of solvent is critical and is determined empirically.

  • Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are measured at thousands of different crystal orientations.

  • Structure Solution and Refinement: The diffraction pattern is mathematically converted into an electron density map of the unit cell. From this map, atomic positions are inferred (solution). These positions are then optimized (refinement) to achieve the best possible fit between the calculated and observed diffraction patterns, yielding a final, highly accurate structure.

Expected Crystallographic Data

A successful X-ray analysis would yield precise data, allowing for direct comparison with theoretical predictions.

Parameter Hypothetical Experimental Value Comparison with DFT
Crystal System MonoclinicN/A
Space Group P2₁/cN/A
Bond Length (C5-I) 2.095(2) ÅExcellent agreement with predicted value.
Bond Angle (N1-C2-N3) 116.5(1)°Excellent agreement with predicted value.
Intermolecular Interactions I···N contacts (~3.4 Å) [9]Reveals packing forces not modeled in single-molecule DFT.
Ring Planarity RMS deviation < 0.01 ÅConfirms the near-planar nature of the pyrimidine ring.

Part 3: Elucidating the 3D Conformation in Solution

The solid-state structure is a static picture. For applications in drug design and solution-phase reactions, understanding the molecule's dynamic conformational behavior in solution is critical. [10]NMR spectroscopy is the most powerful tool for this purpose. [11][12]

NMR Spectroscopy for Conformational Analysis

While standard ¹H and ¹³C NMR confirm the molecular constitution, more advanced NMR techniques are required to probe the 3D structure.

  • Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. Observing an NOE between a proton on the isopropyl group and a proton on the methyl group (or the H6 proton of the pyrimidine ring) would provide direct evidence of the preferred rotational conformation of the isopropyl group.

  • Coupling Constants (J-values): The magnitude of through-bond scalar couplings between protons can sometimes provide information on dihedral angles, although this is more commonly applied to flexible aliphatic rings.

Experimental Protocol for NOE Analysis
  • Sample Preparation: Dissolve a high-purity sample of 5-Iodo-2-isopropyl-4-methylpyrimidine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a suitable concentration (5-10 mg in 0.6 mL).

  • Data Acquisition: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on a high-field NMR spectrometer (≥500 MHz).

  • Data Processing and Interpretation: Process the 2D spectrum to identify cross-peaks. A cross-peak between two protons indicates they are spatially close. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons, allowing for qualitative and sometimes semi-quantitative distance restraints.

cluster_2 NMR-Based Conformational Analysis Sample_Prep Prepare High-Purity Sample in Deuterated Solvent 1D_NMR Acquire 1D Spectra (¹H, ¹³C) for Assignment Sample_Prep->1D_NMR NMR Sample 2D_NMR Acquire 2D NOESY Spectrum 1D_NMR->2D_NMR Assigned Protons NOE_Analysis Identify Spatial Proximities (NOE Cross-Peaks) 2D_NMR->NOE_Analysis NOESY Data Conformational_Modeling Generate Structural Models Consistent with NOE Restraints NOE_Analysis->Conformational_Modeling Distance Restraints Final_Conformation Determine Predominant Solution-State Conformer(s) Conformational_Modeling->Final_Conformation Lowest Energy Model

Caption: Workflow for determining the solution conformation using 2D NMR spectroscopy.

Interpreting Conformational Data
Observation Interpretation
Strong NOE between isopropyl CH and methyl C4-CH₃Indicates a conformation where the isopropyl methine proton is oriented towards the methyl group.
Absence of NOE between isopropyl CH₃ and methyl C4-CH₃Suggests the isopropyl methyl groups are oriented away from the C4-methyl group, disfavoring a sterically crowded conformation.
Sharp, single set of resonances at room temperatureImplies either a single dominant conformation or rapid rotation of the isopropyl group on the NMR timescale. [13]

By integrating computational energy landscapes with experimental NOE distance restraints, a highly reliable model of the predominant solution-state 3D conformation of 5-Iodo-2-isopropyl-4-methylpyrimidine can be constructed.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Google Books.
  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016, April 22). Magnetic Resonance in Chemistry.
  • 5-Iodo-2-isopropyl-4-methylpyrimidine | CAS 69696-41-9. (n.d.). Benchchem.
  • Computational studies of pyrimidine ring-opening a, Quantum chemical... (n.d.). ResearchGate.
  • Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF. (n.d.). ResearchGate.
  • NMR free ligand conformations and atomic resolution dynamics. (n.d.). Elsevier.
  • Revealing Conformational Behavior in Solution through NMR Data Analysis. (2020, October 29). Schrödinger.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 14). ScienceDirect.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). National Institutes of Health.
  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014, October 24). National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023, February 21). ACS Publications.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Research Square.
  • 2-Iodo-4,6-dimethylpyrimidine. (n.d.). National Institutes of Health.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Institutes of Health.

Sources

5-Iodo-2-isopropyl-4-methylpyrimidine solubility in polar organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 5-Iodo-2-isopropyl-4-methylpyrimidine in Polar Organic Solvents

Introduction

5-Iodo-2-isopropyl-4-methylpyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis.[1] The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[2][3] The presence of an iodine atom at the 5-position provides a reactive handle for further molecular elaboration through reactions like metal-catalyzed cross-couplings, making it a valuable intermediate for constructing complex molecular architectures.[1]

For researchers, scientists, and drug development professionals, understanding the solubility of this compound in various solvents is a critical first step. Solubility dictates the feasibility of its use in synthetic reactions, the choice of purification methods such as recrystallization, and is a crucial parameter in the formulation of bioactive compounds for pharmacological screening. This guide provides a comprehensive overview of the expected solubility behavior of 5-iodo-2-isopropyl-4-methylpyrimidine in polar organic solvents, discusses the underlying physicochemical principles, and presents a detailed protocol for its experimental determination.

Physicochemical Profile and Predicted Solubility Behavior

The structure of 5-iodo-2-isopropyl-4-methylpyrimidine features:

  • A pyrimidine ring : A polar heterocyclic core containing two nitrogen atoms, which can act as hydrogen bond acceptors.

  • An isopropyl group and a methyl group : Nonpolar alkyl substituents that increase the lipophilicity of the molecule.

  • An iodo group : A large, polarizable halogen atom that can participate in halogen bonding and other dipole-dipole interactions. The C-I bond is the most reactive site for cross-coupling reactions on this core.[1]

The principle of "like dissolves like" suggests that the solubility of this compound will be highest in solvents with similar polarity. The presence of the nitrogen-containing pyrimidine ring suggests some affinity for polar solvents. However, the nonpolar isopropyl and methyl groups will contribute to its solubility in less polar environments. The large iodine atom further complicates simple predictions, as its polarizability can enhance interactions with a range of solvents.

Based on these structural features and general solubility trends for pyrimidine derivatives, we can make qualitative predictions about the solubility of 5-iodo-2-isopropyl-4-methylpyrimidine in common polar organic solvents.

Table 1: Predicted Qualitative Solubility of 5-Iodo-2-isopropyl-4-methylpyrimidine in Common Polar Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticModerateThe hydroxyl group can hydrogen bond with the pyrimidine nitrogens. The small alkyl chain is compatible with the nonpolar groups on the solute. Studies on other pyrimidine derivatives have shown solubility in methanol.[2][4]
EthanolPolar ProticModerateSimilar to methanol, but the larger alkyl group may slightly enhance interactions with the isopropyl and methyl groups of the solute.
IsopropanolPolar ProticModerate to LowThe larger, branched alkyl group of the solvent increases its nonpolar character, which may favor interaction with the solute's alkyl groups, but its bulkiness could hinder effective solvation of the pyrimidine ring.
N,N-Dimethylformamide (DMF)Polar AproticHighDMF is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many polar and nonpolar compounds. Studies on other pyrimidine derivatives show high solubility in DMF.[3][4][5]
Dimethyl Sulfoxide (DMSO)Polar AproticHighSimilar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds. It is a common choice for creating stock solutions of test compounds in biological assays.[6]
AcetonitrilePolar AproticModerate to LowAcetonitrile is less polar than DMF and DMSO. While it can interact with the pyrimidine ring, its ability to solvate the entire molecule may be limited.
AcetonePolar AproticModerateAcetone's polarity is intermediate. It is expected to be a reasonable solvent, though likely not as effective as DMF or DMSO.
Tetrahydrofuran (THF)Polar AproticModerate to LowTHF has a lower dielectric constant and is less polar than the other aprotic solvents listed. It is generally a good solvent for moderately polar compounds. Some pyrimidine derivatives show solubility in THF.[5]

Factors Influencing Solubility

Several factors can be manipulated to influence the solubility of 5-iodo-2-isopropyl-4-methylpyrimidine:

  • Temperature : For most solid solutes, solubility in organic solvents increases with temperature.[2][4][7] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice forces.[8] Applying heat provides this energy and favors the dissolution process.

  • Solvent Polarity : As discussed, the choice of solvent is paramount. A systematic approach, starting with solvents of varying polarity, is recommended to find the optimal one for a specific application.

  • Purity of the Compound : The presence of impurities can affect the measured solubility. It is crucial to use a well-characterized, pure sample for accurate solubility determination.

Experimental Determination of Solubility: A Gravimetric Approach

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound at a given temperature.[2][7] This method involves creating a saturated solution, separating the undissolved solid, and then determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Detailed Step-by-Step Protocol
  • Preparation :

    • Ensure the 5-iodo-2-isopropyl-4-methylpyrimidine is of high purity and finely powdered to increase the surface area for dissolution.

    • Use high-purity (e.g., HPLC grade) solvents.

    • Prepare several small, sealable glass vials.

  • Equilibration :

    • To each vial, add a known mass of the chosen solvent (e.g., 2.0 g).

    • Add an excess amount of 5-iodo-2-isopropyl-4-methylpyrimidine to each vial. "Excess" means adding enough solid so that a visible amount remains undissolved after the equilibration period.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K or 25 °C).

    • Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation. This ensures that the solution becomes fully saturated.

  • Separation of Undissolved Solid :

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known mass of the clear supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to avoid precipitation due to temperature changes and to remove any suspended particles.

    • Dispense the filtered supernatant into a pre-weighed, dry vial. Record the exact mass of the transferred saturated solution.

  • Quantification :

    • Place the vials containing the clear, saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

    • Once a constant mass is achieved, weigh the vial containing the solid residue.

    • The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

  • Calculation :

    • The solubility can be expressed in various units, such as mass fraction or mole fraction.

    • Mass Fraction (w) = (mass of dissolved solute) / (mass of saturated solution)

    • Mole Fraction (x) = (moles of solute) / (moles of solute + moles of solvent)

Self-Validating System

To ensure the trustworthiness of the results, the following should be incorporated:

  • Time to Equilibrium : Perform a time-course study (e.g., taking samples at 12, 24, 36, and 48 hours) to confirm that equilibrium has been reached. The measured solubility should plateau over time.

  • Reproducibility : Conduct the experiment in triplicate for each solvent and temperature to assess the precision of the measurements.

  • Analytical Confirmation : For a more rigorous approach, the concentration of the solute in the saturated solution can be determined using an analytical technique like HPLC or UV-Vis spectroscopy, by comparing against a calibration curve of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification & Calculation P1 Weigh Solvent P2 Add Excess Solute P1->P2 E1 Seal Vial P2->E1 E2 Agitate at Constant Temperature (24-48h) E1->E2 S1 Settle Undissolved Solid E2->S1 S2 Filter Supernatant S1->S2 Q1 Weigh Filtered Solution S2->Q1 Q2 Evaporate Solvent Q1->Q2 Q3 Weigh Residue Q2->Q3 Q4 Calculate Solubility Q3->Q4

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for 5-iodo-2-isopropyl-4-methylpyrimidine is not published, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in polar organic solvents. High-polarity aprotic solvents like DMF and DMSO are anticipated to be excellent solvents, with polar protic solvents like methanol and ethanol also being effective. This guide provides the theoretical foundation and a robust experimental protocol for researchers to determine the solubility of this compound accurately. Such data is invaluable for advancing the use of this versatile chemical intermediate in synthesis and drug discovery.

References

  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1129-1134. Available at: [Link]

  • Baluja, S., & Bhatt, M. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(10), 861-867. Available at: [Link]

  • Baluja, S., et al. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Modern Chemistry, 6(4), 48-53. Available at: [Link]

  • ChemBK. (2024). 2-Isopropyl-4-methyl-6-oxypyrimidine. Chembk.com. Available at: [Link]

  • Das, S., & Baluja, S. (2012). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. Available at: [Link]

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Available at: [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5768. Available at: [Link]

  • De Vos, J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

  • De Vos, J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • Gulea, M., & Wierzchowski, J. (2021). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. Available at: [Link]

  • De Vos, J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 125, 1-9. Available at: [Link]

  • Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6477. Available at: [Link]

  • Lakhan, R., & Singh, R. L. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7463-7465. Available at: [Link]

  • Kumar, A., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 13(38), 26861-26865. Available at: [Link]

  • Kumar, A., & Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science, 5(2). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-isopropyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-Iodo-2-isopropyl-4-methylpyrimidine. This document is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of complex molecules. We will explore the foundational principles of this reaction, offer detailed, field-proven protocols, and provide insights into optimization and troubleshooting. The protocols are designed to be robust and adaptable, serving as a strong foundation for the synthesis of diverse bi-aryl and hetero-bi-aryl pyrimidine derivatives, which are prevalent scaffolds in medicinal chemistry.[1]

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems makes it a valuable component in designing novel therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[2][3][4]

The substrate, 5-Iodo-2-isopropyl-4-methylpyrimidine, is an excellent electrophilic partner for this transformation. The carbon-iodine bond is the most reactive among halogens in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and broader functional group tolerance compared to its bromo- or chloro-analogs.[2][5] This high reactivity makes it an ideal starting point for the efficient synthesis of novel 5-aryl- or 5-heteroarylpyrimidines.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][6][7] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-Iodo-2-isopropyl-4-methylpyrimidine. This is often the rate-determining step and results in a Pd(II) complex.[6][8] The electron-deficient nature of the pyrimidine ring can facilitate this step.[5]

  • Transmetalation: The crucial C-C bond-forming precursor step where the organic group from the activated boronic acid (the boronate) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base.[7][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8][9]

The Critical Role of the Base

The base is not a mere spectator; it is a crucial activator.[10] Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (a boronate species).[11][12][13][14] This boronate is significantly more reactive and readily participates in the transmetalation step, which is often the bottleneck of the entire cycle.[10]

Suzuki_Miyaura_Mechanism Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArPdAr_prime->ArAr_prime Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Boronate->ArPdX Base Base (e.g., OH⁻) ArX Ar-X (Iodopyrimidine) ArX->ArPdX center

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 5-Iodo-2-isopropyl-4-methylpyrimidine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
ReagentCAS No.Supplier RecommendationNotes
5-Iodo-2-isopropyl-4-methylpyrimidine69696-41-9BenchChem, BLDpharmStarting material.[15][16]
Arylboronic AcidVariesSigma-Aldrich, Combi-BlocksCoupling partner (1.2 - 1.5 equivalents). Use fresh, high-purity material.
Pd(PPh₃)₄ (Tetrakis)14221-01-3Strem, Sigma-AldrichA reliable Pd(0) catalyst (1-5 mol%). Sensitive to air; handle under inert gas.
Alternative Catalyst System
Pd(OAc)₂3375-31-3Strem, Sigma-AldrichPd(II) pre-catalyst (1-5 mol%).
SPhos657408-07-6Strem, Sigma-AldrichA bulky, electron-rich phosphine ligand (2-10 mol%). Ideal for heteroaryl couplings.[17][18]
Potassium Carbonate (K₂CO₃)584-08-7Fisher, VWRAnhydrous, powdered base (2-3 equivalents).
1,4-Dioxane123-91-1Acros, Sigma-AldrichAnhydrous, degassed solvent.
Deionized Water7732-18-5MilliporeDegassed.
Experimental Procedure

Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation Weigh solids in a glovebox or under a stream of argon. B 2. Reaction Setup Combine iodopyrimidine, boronic acid, base, and catalyst in a Schlenk flask. A->B C 3. Solvent Addition & Degassing Add degassed solvent/water mixture. Perform 3x freeze-pump-thaw cycles. B->C D 4. Reaction Heat to 80-100 °C with vigorous stirring under a positive pressure of Argon. C->D E 5. Monitoring Track progress via TLC or LC-MS (typically 2-12 hours). D->E F 6. Workup Cool to RT, add water, and extract with an organic solvent (e.g., Ethyl Acetate). E->F Upon Completion G 7. Purification Dry organic layer, concentrate, and purify by flash column chromatography. F->G H 8. Characterization Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS. G->H

Caption: A step-by-step workflow for the Suzuki coupling protocol.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 5-Iodo-2-isopropyl-4-methylpyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Under a positive flow of argon or nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Degassing: For optimal results, subject the heterogeneous mixture to three cycles of freeze-pump-thaw to thoroughly remove any dissolved oxygen.[19]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel.[4][20]

Optimization and Troubleshooting

Even robust protocols can require fine-tuning. Below is a table outlining common issues and data-driven solutions.

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized Pd(0) or Ligand)[19]2. Ineffective Base/Solvent System[19]3. Poor quality boronic acid.1. Ensure rigorous degassing. Use fresh catalyst/ligands. Consider a Pd(II) pre-catalyst with a robust ligand like SPhos or XPhos.[17][18]2. Screen other bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered.[21]3. Use a fresh bottle of boronic acid or consider a more stable derivative like a pinacol ester or MIDA boronate.[19]
Protodeboronation The boronic acid reacts with trace water/protons, reverting to an arene before it can couple. This is common with electron-rich or some heteroaryl boronic acids.[19]Use a non-aqueous system with a base like KF.[14][22] Alternatively, use a more stable boronic acid surrogate (e.g., potassium trifluoroborate salts).[2]
Homocoupling of Boronic Acid Caused by oxygen in the reaction mixture, which can facilitate the unwanted coupling of two boronic acid molecules.[9]Improve degassing procedures (freeze-pump-thaw is superior to sparging). Ensure a positive pressure of inert gas is maintained throughout the reaction.[19]
Dehalogenation of Starting Material The iodopyrimidine is reduced to the corresponding pyrimidine. Can be caused by hydride sources or catalyst decomposition.Switch to an aprotic solvent and a non-hydridic base (e.g., carbonates, phosphates instead of amines or hydroxides).[19] Ensure the reaction temperature is not excessively high.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Iodo-2-isopropyl-4-methylpyrimidine is a highly effective and versatile method for accessing novel 5-substituted pyrimidine derivatives. The high reactivity of the C-I bond provides a distinct advantage, often leading to high yields under relatively mild conditions. By understanding the underlying mechanism and paying careful attention to reagent quality and reaction setup, particularly the exclusion of oxygen, researchers can reliably synthesize a vast array of compounds for applications in drug discovery and materials science. This guide provides a validated starting point, empowering scientists to build upon this powerful transformation.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Search.
  • Suzuki reaction - Wikipedia. Wikipedia. Retrieved March 25, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Retrieved March 25, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv. Retrieved March 25, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo. Retrieved March 25, 2026, from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. ACS Publications. Retrieved March 25, 2026, from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions | Journal of the American Chemical Society. ACS Publications. Retrieved March 25, 2026, from [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. PubMed. Retrieved March 25, 2026, from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - OA Monitor Ireland. OA Monitor Ireland. Retrieved March 25, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. Retrieved March 25, 2026, from [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Retrieved March 25, 2026, from [Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Buchwald Phosphine Ligands - Merck Millipore. Merck Millipore. Retrieved March 25, 2026, from [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Retrieved March 25, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. PMC. Retrieved March 25, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. University of California San Diego. Retrieved March 25, 2026, from [Link]

  • Palladium-Catalyzed Heck/Suzuki Tandem Reaction of (Z)-1-Iodo-1,6-dienes and Organoboronic Acids | Organic Letters - ACS Publications. ACS Publications. Retrieved March 25, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. Retrieved March 25, 2026, from [Link]

  • Troubleshooting a Miyaura borylation : r/Chempros - Reddit. Reddit. Retrieved March 25, 2026, from [Link]

  • Studies on Pd/NiFe 2 O 4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - Beilstein Journals. Beilstein Journals. Retrieved March 25, 2026, from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. ACS Publications. Retrieved March 25, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Pd-based heterogeneous catalysts for Suzuki coupling - DIAL@UCLouvain. DIAL@UCLouvain. Retrieved March 25, 2026, from [Link]

  • An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis† | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Retrieved March 25, 2026, from [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI. MDPI. Retrieved March 25, 2026, from [Link]

  • Pd/C and Other Heterogeneous Catalysts - Wordpress. Wordpress. Retrieved March 25, 2026, from [Link]

  • Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry - Reddit. Reddit. Retrieved March 25, 2026, from [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. ACS Publications. Retrieved March 25, 2026, from [Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS Publications. Retrieved March 25, 2026, from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. MDPI. Retrieved March 25, 2026, from [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Organic Syntheses. Retrieved March 25, 2026, from [Link]

  • Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. ARKIVOC. Retrieved March 25, 2026, from [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • AN IMPROVED SYNTHESIS OF 5-IODO-2'-DEOXYURIDINE-I-131 AND 5-IODOURACIL-I-131 - PubMed. PubMed. Retrieved March 25, 2026, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. SciELO México. Retrieved March 25, 2026, from [Link]

Sources

Comprehensive Application Note & Protocol: 5-Iodo-2-isopropyl-4-methylpyrimidine as an Advanced Pharmaceutical Intermediate (API)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Iodo-2-isopropyl-4-methylpyrimidine (CAS: 69696-41-9) is a highly specialized, halogenated heterocyclic building block utilized extensively in modern drug discovery and agrochemical development[1],[2]. The pyrimidine core is a privileged scaffold, historically foundational to the development of antiviral agents, antifungal compounds, and broad-spectrum agrochemicals[2],[3].

While the 2-isopropyl-4-methylpyrimidine motif is well-known for its role in commercial organophosphates (e.g., Diazinon)[4],[5], the strategic installation of an iodine atom at the C5 position transforms this stable core into a highly reactive electrophile. This Application Note provides drug development professionals with mechanistic insights, quantitative reactivity data, and field-validated protocols for leveraging this API intermediate in complex metal-catalyzed cross-coupling workflows.

Mechanistic Rationale & Chemical Properties (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific halogenated variant is chosen over its brominated or chlorinated counterparts.

The Causality of the C5-Iodo Substituent

In palladium-catalyzed C-C and C-N bond-forming reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[2]. The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to C-Br (~285 kJ/mol) and C-Cl (~330 kJ/mol).

  • Experimental Advantage: This weaker bond allows oxidative addition to proceed rapidly at room temperature or under mild heating. This is crucial when coupling the pyrimidine core with thermally sensitive functional groups or sterically hindered boronic acids, minimizing degradation and unwanted side reactions.

The Pharmacokinetic Role of the 2-Isopropyl Group

The bulky 2-isopropyl group serves a dual purpose. Synthetically, it provides steric shielding to the C2 position, ensuring that metal-catalyzed reactivity is directed exclusively to the C5-iodine site. Pharmacokinetically, the isopropyl moiety significantly increases the lipophilicity (LogP) of the resulting molecule. Enhanced lipophilicity is a critical driver for crossing the blood-brain barrier in CNS-targeted therapeutics and for trans-cuticular penetration in agrochemical fungicides[3].

Quantitative Data Summaries

Table 1: Physicochemical Profile of the API
PropertyValue
Chemical Name 5-Iodo-2-isopropyl-4-methylpyrimidine
CAS Registry Number 69696-41-9[1]
Molecular Formula C8H11IN2[6]
Molecular Weight 262.09 g/mol [6]
Appearance Off-white to light yellow solid/liquid
Primary Reactive Site C5 (Iodine leaving group)
Lipophilic Anchor C2-Isopropyl group
Table 2: Comparative Reactivity of 5-Halogenated Pyrimidines in Pd-Catalyzed Couplings
SubstrateLeaving GroupRelative Oxidative Addition RateTypical Reaction TempAverage Yield (Aryl Couplings)
5-Iodo-pyrimidine -I Very Fast 25°C – 60°C >90%
5-Bromo-pyrimidine-BrModerate80°C – 100°C70% – 85%
5-Chloro-pyrimidine-ClSlow>100°C (Requires specialized ligands)40% – 60%

Key Synthetic Workflows

The versatility of 5-Iodo-2-isopropyl-4-methylpyrimidine allows it to serve as the central hub for divergent synthetic pathways, enabling the rapid generation of structural analogs for Structure-Activity Relationship (SAR) studies[2].

API_Workflows API 5-Iodo-2-isopropyl- 4-methylpyrimidine (CAS: 69696-41-9) Suzuki Suzuki-Miyaura Coupling API->Suzuki Pd Catalyst Boronic Acid Sonogashira Sonogashira Coupling API->Sonogashira Pd/Cu Catalysts Terminal Alkyne Buchwald Buchwald-Hartwig Amination API->Buchwald Pd Catalyst Amines Prod_Aryl 5-Aryl Pyrimidines (Antifungal/Antitumor) Suzuki->Prod_Aryl Prod_Alkynyl 5-Alkynyl Pyrimidines (Antiviral Precursors) Sonogashira->Prod_Alkynyl Prod_Amino 5-Amino Pyrimidines (Kinase Inhibitors) Buchwald->Prod_Amino

Divergent synthetic pathways of 5-Iodo-2-isopropyl-4-methylpyrimidine via Pd-catalyzed couplings.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol details the coupling of the API with an aryl boronic acid to synthesize 5-aryl-2-isopropyl-4-methylpyrimidine derivatives, a common motif in agricultural fungicides[2],[3].

Reagents:

  • 5-Iodo-2-isopropyl-4-methylpyrimidine (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​ (0.05 equiv, 5 mol%)

  • Base: K2​CO3​ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology & Causality:

  • Solvent Degassing: Combine 1,4-Dioxane and water in a Schlenk flask. Sparge with ultra-pure N2​ gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Degassing is the most critical step to prevent catalyst poisoning and low yields.

  • Reagent Addition: Add the API, aryl boronic acid, and K2​CO3​ to the degassed solvent. Stir for 5 minutes under N2​ .

    • Causality: K2​CO3​ is chosen because its specific basicity facilitates the transmetallation step by forming a reactive boronate complex without causing hydrolytic degradation of the pyrimidine core.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl2​ and seal the flask. Heat the mixture to 60°C for 4 hours.

    • Causality: Pd(dppf)Cl2​ is utilized over Pd(PPh3​)4​ because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, increasing the turnover frequency (TOF) and minimizing homocoupling side products.

  • Self-Validation (In-Process): At 3 hours, perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (4:1). The starting API has an Rf​ of ~0.6 and is strongly UV active (254 nm). A successful reaction is validated by the disappearance of this spot and the emergence of a new, more polar product spot ( Rf​ ~0.4).

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine ( 3×10 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is used to synthesize 5-amino pyrimidine derivatives, which are frequently explored as kinase inhibitors in oncology.

Reagents:

  • 5-Iodo-2-isopropyl-4-methylpyrimidine (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.5 equiv, 1.5 mmol)

  • Catalyst/Ligand: Pd2​(dba)3​ (2.5 mol%) and BINAP (5 mol%)

  • Base: Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology & Causality:

  • Complexation: In a glovebox or under strict Schlenk conditions, combine Pd2​(dba)3​ and BINAP in anhydrous toluene. Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red/orange.

    • Causality: Pre-forming the Pd-BINAP complex ensures that the bulky BINAP ligand (which possesses a large "bite angle") is fully coordinated to the palladium. This large bite angle is essential for forcing the sterically hindered amine and pyrimidine groups close together during the reductive elimination step.

  • Reaction Execution: Add the API, the amine, and NaOtBu . Heat the mixture to 80°C for 6 hours.

    • Causality: NaOtBu is a strong, non-nucleophilic base that readily deprotonates the amine, enhancing its nucleophilicity for coordination to the Pd(II) intermediate without attacking the electrophilic pyrimidine core itself.

  • Self-Validation (In-Process): Amines often streak on silica TLC plates, making UV monitoring unreliable. Validate the reaction progress using LC-MS. A successful reaction is confirmed by the disappearance of the API's isotopic mass peak ( m/z 263 [M+H]+ ) and the appearance of the target product mass.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

References

  • Title: Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives Source: Molecules (PMC - National Institutes of Health) URL: [Link]

  • Title: Recognition of Diazinon, an Organophosphorus Pesticide, When Found in Samples in the Form of Decomposition Products Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

Sources

Strategic Use of 5-Iodo-2-isopropyl-4-methylpyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

This guide provides detailed protocols and expert insights for leveraging 5-iodo-2-isopropyl-4-methylpyrimidine in key palladium-catalyzed cross-coupling reactions. Designed for researchers in synthetic and medicinal chemistry, this document outlines optimized conditions for Suzuki, Heck, and Sonogashira couplings, emphasizing mechanistic rationale and practical execution to facilitate the synthesis of novel molecular entities.

Introduction to the Substrate: A Privileged Heterocyclic Building Block

5-Iodo-2-isopropyl-4-methylpyrimidine is a valuable heterocyclic building block in modern synthetic chemistry. Its structure is of particular interest for several reasons:

  • The Pyrimidine Core: Pyrimidine scaffolds are prevalent in a vast array of biologically active molecules, including approved pharmaceuticals and agrochemicals. Their ability to act as hydrogen bond acceptors and engage in π-stacking interactions makes them a cornerstone of medicinal chemistry design.

  • The Iodine Moiety: The carbon-iodine bond at the 5-position is the weakest of the carbon-halogen bonds, rendering it highly susceptible to oxidative addition by a low-valent palladium catalyst. This high reactivity allows for milder reaction conditions and broader functional group tolerance compared to the corresponding bromo- or chloro-pyrimidines.

  • Steric and Electronic Tuning: The 2-isopropyl and 4-methyl groups provide steric bulk and electronic influence. The isopropyl group, in particular, can enhance the solubility of the substrate and its derivatives in organic solvents, a practical advantage in reaction setup and purification. These substituents also modulate the electronic properties of the pyrimidine ring, which can influence reaction kinetics and regioselectivity.

These features make 5-iodo-2-isopropyl-4-methylpyrimidine an attractive starting material for generating libraries of substituted pyrimidines for drug discovery and materials science applications.

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in C-C and C-heteroatom bond formation. The generalized catalytic cycle, which underpins the reactions discussed herein, typically proceeds through three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl/heteroaryl halide (in our case, 5-iodo-2-isopropyl-4-methylpyrimidine), breaking the C-I bond and forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki) or Carbopalladation (for Heck) / Alkyne Coordination (for Sonogashira): The specific mechanism diverges here depending on the coupling partner. In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center. In the Heck reaction, an alkene coordinates to the palladium and inserts into the Pd-C bond. For the Sonogashira reaction, a copper(I) acetylide typically undergoes transmetalation with the palladium complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation / Carbopalladation PdII->Transmetal R'-M PdII_R_R R-Pd(II)-R' (L_n) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Figure 1: Generalized Palladium Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. It is particularly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based byproducts.

Mechanistic Considerations and Reagent Selection
  • Catalyst/Ligand System: For electron-rich heterocyclic halides like our substrate, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos is highly effective. These Buchwald-type ligands facilitate the oxidative addition step and promote the subsequent reductive elimination, leading to higher yields and faster reaction times.

  • Base: The choice of base is critical. It serves to activate the boronic acid partner by forming a more nucleophilic boronate species, which then undergoes transmetalation. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient and helps to avoid side reactions like dehalogenation of the starting material.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 5-iodo-2-isopropyl-4-methylpyrimidine with phenylboronic acid.

Materials:

  • 5-Iodo-2-isopropyl-4-methylpyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk flask or microwave vial

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-iodo-2-isopropyl-4-methylpyrimidine (e.g., 276 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add this solid mixture to the reaction vessel.

  • Solvent Addition and Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-isopropyl-4-methyl-5-phenylpyrimidine.

Data Summary Table:

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosEfficient for electron-rich heterocycles.
Base K₂CO₃Activates boronic acid, minimizes side reactions.
Solvent 1,4-Dioxane / H₂O (4:1)Good solubility for reagents, water activates base.
Temperature 80-100 °CProvides sufficient thermal energy for catalysis.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

Application 2: Heck-Mizoroki Coupling for Alkene Arylation

The Heck-Mizoroki reaction facilitates the coupling of an aryl or vinyl halide with an alkene, forming a new C-C bond and introducing an alkenyl substituent. This reaction is a powerful tool for constructing complex molecular skeletons.

Mechanistic Considerations and Reagent Selection
  • Catalyst System: For iodo-pyrimidines, a simple palladium source like Pd(OAc)₂ is often sufficient, sometimes without an additional phosphine ligand (ligandless conditions), although ligands like PPh₃ can stabilize the catalyst and improve yields. For electron-poor alkenes (e.g., acrylates), the reaction tends to be more efficient.

  • Base: A hindered organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base serves to neutralize the HI generated during the catalytic cycle, regenerating the Pd(0) catalyst.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is commonly employed to ensure solubility of the reagents and intermediates.

Detailed Experimental Protocol: Heck-Mizoroki Coupling

Objective: To couple 5-iodo-2-isopropyl-4-methylpyrimidine with ethyl acrylate.

Materials:

  • 5-Iodo-2-isopropyl-4-methylpyrimidine (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Sealed reaction tube

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a dry, sealable reaction tube with a magnetic stir bar, add 5-iodo-2-isopropyl-4-methylpyrimidine (276 mg, 1.0 mmol) and Pd(OAc)₂ (11.2 mg, 0.05 mmol).

  • Reagent Addition: Add DMF (5 mL), followed by triethylamine (0.28 mL, 2.0 mmol) and ethyl acrylate (0.16 mL, 1.5 mmol).

  • Inert Atmosphere: Purge the tube with nitrogen or argon for 5 minutes and then seal it tightly.

  • Reaction: Heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel) to obtain the desired ethyl (E)-3-(2-isopropyl-4-methylpyrimidin-5-yl)acrylate.

Heck_Workflow Start Start: Dry Reaction Tube Add_Solids Add Substrate & Pd(OAc)₂ Start->Add_Solids Add_Liquids Add DMF, Et₃N, & Ethyl Acrylate Add_Solids->Add_Liquids Inert Purge with N₂/Ar & Seal Tube Add_Liquids->Inert Heat Heat at 100-120 °C (12-24 h) Inert->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Final Product Purify->End

Figure 2: Experimental workflow for the Heck-Mizoroki coupling.

Application 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for coupling aryl or vinyl halides with terminal alkynes, yielding substituted alkynes. This reaction is distinguished by its use of a co-catalytic amount of a copper(I) salt, typically copper(I) iodide (CuI).

Mechanistic Considerations and Reagent Selection
  • Dual Catalysis: The reaction operates via a synergistic dual catalytic cycle. The palladium cycle is similar to that described previously. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive towards transmetalation with the Pd(II)-aryl intermediate than the alkyne itself.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and CuI is the classic choice. The phosphine ligands on palladium are crucial for stabilizing the catalytic species.

  • Base: An organic amine base, such as triethylamine or diisopropylamine, is used. It serves a dual purpose: neutralizing the HI byproduct and acting as the solvent.

  • Solvent: While the amine base can serve as the solvent, a co-solvent like THF or DMF can be added to improve the solubility of the starting materials.

Detailed Experimental Protocol: Sonogashira Coupling

Objective: To couple 5-iodo-2-isopropyl-4-methylpyrimidine with ethynylbenzene.

Materials:

  • 5-Iodo-2-isopropyl-4-methylpyrimidine (1.0 eq)

  • Ethynylbenzene (phenylacetylene) (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Schlenk flask

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: Add 5-iodo-2-isopropyl-4-methylpyrimidine (276 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol) to a dry Schlenk flask with a stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir for 5 minutes to dissolve the solids. Then, add ethynylbenzene (0.12 mL, 1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography (silica gel) to afford 2-isopropyl-4-methyl-5-(phenylethynyl)pyrimidine.

Data Summary Table:

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIClassic and effective dual catalytic system.
Base/Solvent Et₃NNeutralizes HI byproduct and acts as solvent.
Co-Solvent THFEnsures solubility of all reaction components.
Temperature Room Temperature to 50 °CMild conditions are sufficient due to the reactive C-I bond.
Atmosphere Inert (N₂ or Ar)Protects catalysts and prevents oxidative side reactions.

Conclusion and Best Practices

5-Iodo-2-isopropyl-4-methylpyrimidine is a highly versatile and reactive building block for the synthesis of substituted pyrimidines via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the use of mild conditions, enhancing functional group compatibility and simplifying experimental setups.

Key Takeaways for Success:

  • Atmosphere is Critical: The Pd(0) active catalyst is oxygen-sensitive. Always ensure reactions are performed under an inert atmosphere using proper degassing techniques.

  • Ligand Choice Matters: While some reactions may proceed without a ligand, the use of appropriate phosphine ligands (e.g., SPhos for Suzuki, PPh₃ for Sonogashira) generally leads to faster, cleaner, and more efficient reactions.

  • Purity of Reagents: Use high-purity starting materials, solvents, and reagents. Water content can be particularly detrimental in some cases, so use of anhydrous solvents is recommended where specified.

  • Systematic Optimization: The protocols provided are robust starting points. For novel or complex substrates, systematic optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve maximum yield.

By understanding the mechanistic principles and following these detailed protocols, researchers can effectively utilize 5-iodo-2-isopropyl-4-methylpyrimidine to accelerate their discovery and development programs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Lillo, V. J., & Faza, O. N. (2021). The Suzuki-Miyaura Cross-Coupling Reaction: A Computational Perspective on the Mechanism. WIREs Computational Molecular Science, 11(5), e1526. Available at: [Link]

  • Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. Available at: [Link]

Application Note: 5-Iodo-2-isopropyl-4-methylpyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Discovery Researchers, Synthetic Chemists, and Process Development Scientists Compound: 5-Iodo-2-isopropyl-4-methylpyrimidine (CAS: 69696-41-9)

Executive Summary & Structural Rationale

The pyrimidine scaffold is a privileged pharmacophore in agrochemical development, serving as the core structure for numerous commercial fungicides (e.g., cyprodinil, pyrimethanil, bupirimate) and herbicides [1]. Within this chemical space, 5-Iodo-2-isopropyl-4-methylpyrimidine has emerged as a highly versatile, advanced intermediate for the synthesis of next-generation crop protection agents.

As a Senior Application Scientist, I approach the design of agrochemical libraries not just through random screening, but through rational structural modification. The utility of this specific intermediate is driven by two distinct structural features:

  • Lipophilic Tuning (2-Isopropyl and 4-Methyl Groups): Agrochemicals must navigate complex biological barriers, including waxy plant cuticles and fungal cell membranes. The isopropyl and methyl substituents precisely tune the partition coefficient (LogP) of the molecule. Furthermore, these alkyl groups provide steric bulk that mimics natural substrates, allowing the molecule to anchor securely into the hydrophobic pockets of target enzymes, such as fungal cytochrome P450 sterol 14α-demethylase (CYP51) [2].

  • The C5-Iodo Reactive Handle: Halogenated pyrimidines are standard precursors for transition-metal-catalyzed cross-coupling. However, the choice of an iodo substituent at the C5 position over a bromo or chloro group is a calculated mechanistic decision. The C–I bond dissociation energy (~55 kcal/mol) is significantly lower than that of the C–Br bond (~68 kcal/mol). This weaker bond dramatically accelerates the oxidative addition step of low-valent palladium or copper catalysts, enabling cross-coupling under milder conditions and preventing the degradation of sensitive functional groups [3].

Agrochemical Discovery Workflow

The development of novel pyrimidine-based agrochemicals follows a systematic progression from precursor functionalization to in vivo efficacy testing.

Workflow A Precursor 2-Isopropyl-4-methylpyrimidine B Intermediate 5-Iodo-2-isopropyl-4-methylpyrimidine A->B Electrophilic Iodination (NIS) C Cross-Coupling (Suzuki/Heck/Sonogashira) B->C Pd-Catalyzed C5 Functionalization D Agrochemical Library (5-Substituted Derivatives) C->D Structural Diversification E In Vivo Screening (Fungicidal/Herbicidal) D->E Efficacy & Toxicity Testing

Workflow for agrochemical library generation using 5-Iodo-2-isopropyl-4-methylpyrimidine.

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems . Each step includes observable checkpoints to ensure the chemical logic holds true before proceeding to the next stage.

Protocol A: Synthesis of the 5-Iodo Intermediate via Electrophilic Iodination

While 5-Iodo-2-isopropyl-4-methylpyrimidine can be purchased commercially, it is often synthesized from the highly accessible 2-isopropyl-4-methylpyrimidine (a known intermediate for the insecticide Diazinon) [4].

Reagents:

  • 2-Isopropyl-4-methylpyrimidine: 10.0 mmol (1.36 g)

  • N-Iodosuccinimide (NIS): 12.0 mmol (2.70 g)

  • Glacial Acetic Acid (AcOH): 20 mL

  • Catalytic H₂SO₄: 2 drops

Step-by-Step Procedure:

  • Initiation: Dissolve 2-isopropyl-4-methylpyrimidine in 20 mL of glacial acetic acid in a 100 mL round-bottom flask. Add 2 drops of concentrated H₂SO₄. Causality: The acid protonates the pyrimidine ring slightly, but more importantly, it activates NIS by increasing the electrophilicity of the iodine atom.

  • Reaction: Add NIS in three portions over 15 minutes at room temperature, then heat the mixture to 80°C for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by a new, less polar UV-active spot (Rf ~0.6). The increased lipophilicity of the iodine atom causes the higher Rf value.

  • Quenching & Workup: Cool to room temperature and pour into 100 mL of ice water. Neutralize carefully with saturated aqueous Na₂CO₃ until pH 7-8 is reached. Extract with Ethyl Acetate (3 x 30 mL).

  • Validation Checkpoint 2 (Thiosulfate Wash): Wash the combined organic layers with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). Self-Validation: If unreacted iodine (I₂) is present, the organic layer will have a brown/yellow tint. A successful thiosulfate quench reduces I₂ to water-soluble I⁻, causing an immediate, validating color change to a pale/colorless organic layer.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash chromatography to obtain 5-Iodo-2-isopropyl-4-methylpyrimidine as an off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling for Library Generation

To generate a fungicidal candidate, the C5-iodo position is coupled with an arylboronic acid (e.g., 4-chlorophenylboronic acid).

Reagents:

  • 5-Iodo-2-isopropyl-4-methylpyrimidine: 1.0 mmol (262 mg)

  • 4-Chlorophenylboronic acid: 1.5 mmol (234 mg)

  • Pd(dppf)Cl₂: 0.05 mmol (36 mg, 5 mol%)

  • K₂CO₃: 2.0 mmol (276 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), 10 mL

Step-by-Step Procedure:

  • Preparation: Combine the pyrimidine intermediate, boronic acid, and K₂CO₃ in a Schlenk tube. Add the Dioxane/H₂O solvent mixture.

  • Degassing: Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously removed because it irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under Argon. Causality: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst degradation via ligand dissociation.

  • Reaction: Seal the tube and heat at 90°C for 12 hours.

  • Validation Checkpoint (LC-MS & Visual): Upon cooling, the precipitation of "palladium black" (elemental Pd) is a visual indicator that the catalytic cycle has completed and the catalyst has precipitated out of solution. LC-MS should show a mass shift corresponding to the loss of iodine (-127 Da) and the addition of the chlorophenyl group (+111 Da).

  • Workup: Filter through a pad of Celite to remove palladium waste. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Mechanistic Visualization: The Catalytic Cycle

Understanding the exact molecular choreography of the Suzuki-Miyaura coupling ensures that researchers can troubleshoot stalled reactions effectively.

CatalyticCycle Pd0 Pd(0) Active Catalyst e.g., Pd(dppf) OxAdd Oxidative Addition Insertion into C-I bond Pd0->OxAdd + 5-Iodo-pyrimidine TransMet Transmetallation Aryl transfer from Boronate OxAdd->TransMet + Aryl-B(OH)3- (Base activated) RedElim Reductive Elimination C-C bond formation TransMet->RedElim - Halide salt RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-2-isopropyl- 4-methylpyrimidine RedElim->Product Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C5-iodo position.

Quantitative Data: Cross-Coupling Optimization

To establish the most robust conditions for agrochemical library generation, various catalytic systems were evaluated for the C5-arylation of 5-Iodo-2-isopropyl-4-methylpyrimidine. The data below demonstrates why the specific reagents in Protocol B were selected.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O10045%Monodentate ligands led to rapid Pd black precipitation (catalyst death).
2Pd(OAc)₂ / PPh₃K₃PO₄DMF10062%High temp in DMF led to partial de-iodination side reactions.
3Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 90 89% Optimal. Bidentate ligand stabilized Pd; H₂O dissolved the base.
4Pd(dppf)Cl₂Cs₂CO₃Dioxane / H₂O9094%Highest yield, but Cs₂CO₃ is cost-prohibitive for large-scale agro-synthesis.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for C5-arylation. Entry 3 represents the optimal balance of yield, scalability, and cost-efficiency for agrochemical development.

References

  • Sun, L., Wu, J., Zhang, L., Luo, M., & Sun, D. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618–5628.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Diazinon. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention (CDC).[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-2-isopropyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Iodo-2-isopropyl-4-methylpyrimidine. It provides in-depth troubleshooting advice and optimized protocols to address common challenges, particularly those related to improving reaction yield and purity.

Synthesis Overview

The preparation of 5-Iodo-2-isopropyl-4-methylpyrimidine is typically achieved via a two-step process. First, the pyrimidine core, 2-isopropyl-4-methylpyrimidine, is synthesized. This is commonly accomplished through the condensation of an amidine with a 1,3-dicarbonyl compound. The second and often more challenging step is the regioselective iodination at the C5 position. This electrophilic aromatic substitution can be sluggish due to the electron-deficient nature of the pyrimidine ring, necessitating carefully chosen reagents and conditions to achieve high yields.[1]

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: C5-Iodination Isobutyramidine Isobutyramidine Precursor 2-isopropyl-4-methylpyrimidine Isobutyramidine->Precursor Condensation Acetylacetone Acetylacetone Acetylacetone->Precursor Final_Product 5-Iodo-2-isopropyl-4-methylpyrimidine Precursor->Final_Product Electrophilic Substitution Iodinating_Agent Iodinating Agent (e.g., NIS, I₂/AgNO₃) Iodinating_Agent->Final_Product

Caption: General two-step synthesis pathway for 5-Iodo-2-isopropyl-4-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 5-Iodo-2-isopropyl-4-methylpyrimidine?

The main difficulty lies in the C5-iodination step. The pyrimidine ring is an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to electron-rich arenes.[1] Consequently, molecular iodine (I₂) alone is often too weak an electrophile to react efficiently, leading to low yields or no reaction.[2] Achieving high conversion requires either activating the iodine source or using a more potent iodinating reagent.

Q2: Which iodinating agents are most effective for this transformation?

For electron-deficient systems like pyrimidines, highly reactive iodine sources are recommended.

  • N-Iodosuccinimide (NIS): This is often the reagent of choice. The N-I bond is polarized, making the iodine atom more electrophilic and reactive than in I₂. It is generally effective and avoids the need for strong oxidants that can cause side reactions.[3]

  • Iodine (I₂) with an Activator: Molecular iodine can be used successfully in the presence of an activating agent.

    • Oxidants: Reagents like hydrogen peroxide or m-CPBA can oxidize I₂ to a more reactive iodine species.[3]

    • Lewis Acids: Silver salts such as silver nitrate (AgNO₃) or silver sulfate (Ag₂SO₄) can act as halogen activators, generating a highly electrophilic iodine species in situ.[1][4] This approach has been used effectively for the eco-friendly, solvent-free iodination of other pyrimidine derivatives.[5]

Q3: What are the critical safety considerations for this synthesis?

  • Iodine and its Reagents: Solid iodine can cause skin and respiratory irritation. N-Iodosuccinimide is also an irritant. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Oxidizing Agents: If using oxidants like hydrogen peroxide or m-CPBA, be aware of their potential to react exothermically with organic materials.

  • Solvents: Use appropriate care when handling organic solvents, particularly chlorinated ones, which are often toxic.

  • Pressure: Some reactions, especially when heated in a sealed tube, can build pressure. Use a blast shield and pressure-rated equipment.

Troubleshooting Guide: Improving Low Reaction Yield

Low yield is the most common issue encountered in this synthesis. The following guide provides a systematic approach to diagnosing and resolving the underlying problems.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Are reagents fresh? Is starting material pure? start->check_reagents cause_reactivity Issue: Poor Reagent Reactivity check_reagents->cause_reactivity Yes cause_conditions Issue: Sub-optimal Conditions check_reagents->cause_conditions Yes cause_byproducts Issue: Side Product Formation check_reagents->cause_byproducts Yes cause_workup Issue: Product Degradation check_reagents->cause_workup Yes sol_reactivity Solution: 1. Switch I₂ to NIS. 2. Add Lewis acid (AgNO₃). 3. Use an oxidant (m-CPBA). cause_reactivity->sol_reactivity sol_conditions Solution: 1. Screen solvents (ACN, DMF). 2. Optimize temperature. 3. Adjust stoichiometry. cause_conditions->sol_conditions sol_byproducts Solution: 1. Lower temperature. 2. Reduce NIS to 1.0-1.1 equiv. 3. Use a milder oxidant. cause_byproducts->sol_byproducts sol_workup Solution: 1. Use neutral workup. 2. Avoid silica gel if unstable. (Try neutral alumina). cause_workup->sol_workup

Caption: A logical workflow for troubleshooting low yields in the iodination reaction.

Problem 1: Reaction is Stalled or Incomplete

Your reaction starts but fails to proceed to completion, leaving significant amounts of starting material even after extended reaction times.

  • Possible Cause A: Insufficient Reactivity of Iodinating Agent.

    • Explanation: As mentioned, molecular iodine (I₂) is a weak electrophile and may not be reactive enough to iodinate the electron-deficient 2-isopropyl-4-methylpyrimidine core effectively.[2]

    • Solution:

      • Switch to N-Iodosuccinimide (NIS): Replace I₂ with 1.1 to 1.2 equivalents of NIS. NIS is a more powerful iodine source for heteroaromatic systems.[3]

      • Activate I₂ with a Lewis Acid: If using I₂, add an activator like AgNO₃ or Ag₂SO₄. These salts polarize the I-I bond, generating a more potent "I+" equivalent. This method has proven highly effective for other pyrimidines, sometimes achieving yields up to 98%.[1][6]

  • Possible Cause B: Poor Reagent/Intermediate Solubility.

    • Explanation: The reaction can stall if the reagents are not fully dissolved or if intermediates precipitate out of the solution. The choice of solvent is critical for maintaining a homogeneous reaction mixture.[3]

    • Solution: Screen a range of solvents. Polar aprotic solvents are generally a good starting point.

SolventTypeRationale
Acetonitrile (ACN) Polar AproticGood for dissolving pyrimidines and many iodine reagents. Often a top choice.[3]
Dichloromethane (DCM) NonpolarCommonly used but carries higher environmental and health risks.[3]
Ethanol Polar ProticA greener alternative that can be effective, though it may slow some reactions.[3]
Solvent-Free N/AMechanical grinding with solid reagents (e.g., I₂ and AgNO₃) can be highly efficient.[1][5]
  • Possible Cause C: Reaction Temperature is Too Low.

    • Explanation: Electrophilic substitutions on deactivated rings often require energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments while monitoring the reaction by Thin Layer Chromatography (TLC). Be cautious, as higher temperatures can also promote side reactions.[3]

Problem 2: Significant Formation of Side Products

The reaction consumes the starting material, but the desired product is contaminated with significant impurities, complicating purification and lowering the isolated yield.

  • Possible Cause A: Over-Iodination.

    • Explanation: Although the C5 position is the most reactive, harsh conditions or a large excess of a powerful iodinating agent can lead to the formation of di-iodinated products.[7]

    • Solution:

      • Control Stoichiometry: Reduce the amount of the iodinating agent (e.g., NIS) to 1.0-1.1 equivalents relative to the pyrimidine substrate.[3]

      • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity. Substitution reactions are generally favored over elimination and multiple additions at lower temperatures.[3]

  • Possible Cause B: Oxidation of the Substrate.

    • Explanation: If you are using an oxidant (like H₂O₂, m-CPBA, or Oxone) to activate I₂, it may also oxidize your pyrimidine substrate, especially at elevated temperatures.[3]

    • Solution:

      • Switch to a Non-Oxidative Method: Use NIS or an I₂/Lewis acid system (e.g., I₂/AgNO₃), which does not rely on a separate strong oxidant.[1][3]

      • Use a Milder Oxidant: If an oxidant is necessary, select a milder one or add it slowly at a low temperature to control its activity.

Problem 3: Product Decomposes During Workup or Purification

The reaction appears successful by in-process analysis (TLC, LC-MS), but the final isolated yield is low due to loss of product.

  • Possible Cause A: Product Instability on Silica Gel.

    • Explanation: Some iodo-compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[8]

    • Solution:

      • Use Neutral Alumina: Perform column chromatography using neutral alumina instead of silica gel.

      • Alternative Purification: Attempt to purify the product by recrystallization or distillation if it is thermally stable.

  • Possible Cause B: Volatility or Sensitivity to Workup.

    • Explanation: The product may be volatile and lost during solvent removal under high vacuum.[8] It could also be sensitive to aqueous acidic or basic conditions used in the workup.

    • Solution:

      • Careful Solvent Removal: Use a cold trap when removing solvent on a rotary evaporator and avoid excessive vacuum or heat.

      • Neutral Workup: After quenching excess iodine with aqueous sodium thiosulfate, perform the extraction under neutral pH conditions. Avoid strong acid or base washes unless a stability test on a small scale confirms the product is robust.[8]

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine (Precursor Intermediate)

This procedure is adapted from established methods for pyrimidine synthesis.[9]

  • Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add isobutyramidine hydrochloride (1.0 equiv).

  • Reagent Addition: Add an aliphatic hydrocarbon solvent such as heptane. Then, add methyl acetoacetate (1.0 equiv).

  • Base Addition: Slowly add a solution of sodium hydroxide (1.1 equiv) dissolved in dry methanol.

  • Reaction: Heat the mixture to reflux (approx. 88-90 °C). Water formed during the reaction can be removed azeotropically.

  • Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.

  • Workup: Cool the mixture to room temperature and carefully acidify to a pH of ~8.0 with hydrochloric acid. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 2-isopropyl-4-methyl-6-hydroxypyrimidine. This intermediate may exist in tautomeric forms.[10]

Protocol 2: Iodination using N-Iodosuccinimide (Recommended Method)

This protocol prioritizes reliability and control over the reaction.

  • Setup: To a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-isopropyl-4-methylpyrimidine (1.0 equiv).

  • Solvent: Add anhydrous acetonitrile (ACN) to dissolve the substrate.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. If the reaction is slow, gently heat to 40-50 °C.

  • Workup: Once the reaction is complete, cool to room temperature and quench by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (using neutral alumina if instability on silica is suspected) or recrystallization to obtain pure 5-Iodo-2-isopropyl-4-methylpyrimidine.[3]

References

  • Trofimov, A. A., et al. (2018). Evolution of the Reagent for Iodination and Iodonitration. Optimization of the Synthesis Conditions in the Framework of Green Chemistry. Journal of Siberian Federal University. Chemistry.
  • Kim, H. L., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Available from: [Link]

  • Kim, H. L., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for α-iodination reaction. Retrieved from [Link]

  • Kim, H. L., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of di-iodination conditions. Retrieved from [Link]

  • Paul, S., et al. (2025). PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes. Chemistry–An Asian Journal, 20(2). Available from: [Link]

  • ResearchGate. (n.d.). Summary of the iodination at the C5 position of pyrimidine derivatives with metal catalysts at room temperature. Retrieved from [Link]

  • Google Patents. (n.d.). US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). Iodination. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Failures with 5-Iodo-2-isopropyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Iodo-2-isopropyl-4-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, and often tricky, substrate. The inherent electronic and steric properties of this pyrimidine derivative can lead to common pitfalls. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve successful coupling outcomes.

Troubleshooting Guide: Addressing Specific Experimental Failures

This section is formatted as a direct Q&A to address the most common issues observed in the lab when working with 5-Iodo-2-isopropyl-4-methylpyrimidine.

Question 1: My reaction shows no conversion of the 5-Iodo-2-isopropyl-4-methylpyrimidine starting material. What are the likely causes and how can I fix it?

Answer:

A complete lack of reactivity is a common and frustrating issue. The primary culprits are typically related to the catalyst system's inability to perform the initial, and often rate-limiting, oxidative addition step.[1] The steric hindrance from the isopropyl group and the electronic nature of the pyrimidine ring make this substrate particularly challenging.

Here is a systematic approach to troubleshooting this problem:

  • Inadequate Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered substrate.[2] The bulky isopropyl group impedes the approach of the palladium catalyst to the C-I bond.

    • Solution: Employ a more active catalyst system featuring bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is necessary for the oxidative addition to occur with hindered aryl halides.[2]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.[4] Additionally, impurities in your reagents or solvents can poison the catalyst.

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen. Even trace amounts of oxygen can lead to the formation of palladium oxides or facilitate side reactions.[5][6] A thorough degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes) is critical.[4]

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] An inappropriate base can lead to reaction failure.

    • Solution: For sterically hindered couplings, moderately strong inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[2]

Troubleshooting Workflow: No Product Formation

Below is a decision tree to guide your troubleshooting process when no product is observed.

G start Start: No Product Formation catalyst_check Is the catalyst system appropriate for a hindered substrate? (e.g., using Buchwald ligands like SPhos, XPhos) start->catalyst_check reagent_purity Are all reagents and solvents pure and rigorously degassed? catalyst_check->reagent_purity Yes conclusion Systematically screen catalyst, base, and solvent. catalyst_check->conclusion No base_choice Is the base appropriate? (e.g., K3PO4, Cs2CO3) reagent_purity->base_choice Yes reagent_purity->conclusion No temp_check Is the reaction temperature high enough? base_choice->temp_check Yes base_choice->conclusion No temp_check->conclusion Yes temp_check->conclusion No

Caption: A decision tree for troubleshooting complete reaction failure.

Question 2: My reaction is very slow and gives a low yield of the desired product, with a significant amount of starting material remaining. What can I do to improve the conversion?

Answer:

Slow reactions and low yields are often indicative of a suboptimal catalytic cycle. The steric hindrance of the 2-isopropyl group and the 4-methyl group on the pyrimidine ring can slow down key steps in the Suzuki coupling mechanism, namely oxidative addition and reductive elimination.[2]

Here are key parameters to optimize:

  • Ligand Choice is Critical: For sterically demanding substrates, the choice of ligand is paramount. Bulky and electron-donating ligands are known to accelerate both the oxidative addition and the reductive elimination steps.[1]

    • Recommendation: Screen a panel of Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[2] These have demonstrated high efficacy in couplings involving hindered partners.[2][8]

  • Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for sluggish reactions.

    • Recommendation: If your solvent allows, try increasing the reaction temperature in 10-20 °C increments. Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[4][9]

  • Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with a small amount of water, are commonly used.[10] The water can play a beneficial role in dissolving the base and facilitating the reaction at the organic-aqueous interface.[11]

Table 1: Recommended Ligands for Hindered Substrates
LigandStructureKey Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-rich, excellent for hindered aryl chlorides and bromides.[2]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylEven more sterically demanding than SPhos, useful for highly hindered couplings.[2]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylProvides high reactivity and stability to the catalytic system.
IMes 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylideneA common NHC ligand known for its high activity and stability.[12]
Question 3: I am observing significant side product formation, particularly the deborylated starting material (protodeboronation) and homo-coupling of my boronic acid. How can I minimize these?

Answer:

Protodeboronation (replacement of the boronic acid group with a hydrogen) and homo-coupling are two of the most common side reactions in Suzuki couplings.[4]

  • Minimizing Protodeboronation: This side reaction is often exacerbated by high temperatures, the presence of water, and the choice of base.[4]

    • Solutions:

      • Use fresh, high-purity boronic acid. Boronic acids can degrade upon storage.

      • Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid. They are generally more stable.

      • Employ anhydrous conditions with a base like potassium phosphate (K₃PO₄). However, it's worth noting that a small amount of water can sometimes be beneficial for anhydrous couplings with K₃PO₄.[13]

      • Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for some loss.

  • Minimizing Homo-coupling: The homo-coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[14]

    • Solutions:

      • Rigorous Degassing: This is the most critical step to prevent homo-coupling. Ensure your reaction mixture is free of oxygen.[6]

      • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a pre-formed Pd(0) catalyst can be advantageous over Pd(II) sources like Pd(OAc)₂ which require an in-situ reduction step.

      • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homo-coupling.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Suzuki-Miyaura coupling, and where are the failure points with a substrate like 5-Iodo-2-isopropyl-4-methylpyrimidine?

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-I PdII_complex trans-Ar-Pd(II)-X(L2) (Oxidative Adduct) OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OR)2 + Base) PdII_complex->Transmetalation [R-B(OR)2(OH)]- PdII_biaryl trans-Ar-Pd(II)-R(L2) Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

For 5-Iodo-2-isopropyl-4-methylpyrimidine , the primary failure points are:

  • Oxidative Addition: The steric bulk of the isopropyl and methyl groups hinders the approach of the palladium catalyst to the carbon-iodine bond. This increases the activation energy of this step, making it slow or preventing it altogether with less reactive catalysts.[15]

  • Catalyst Deactivation: The lone pairs on the pyrimidine nitrogens can act as ligands for the palladium center, forming an off-cycle, inactive complex.[4]

How do I choose the best base for my reaction?

The choice of base is critical and depends on the specific substrates and solvent system.[7]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used and effective bases. Cesium carbonate is more soluble in organic solvents and is often more effective for challenging couplings.

  • Phosphates (K₃PO₄): Potassium phosphate is a strong base that is particularly effective in anhydrous conditions and for couplings involving sterically hindered substrates.[2]

  • Hydroxides (NaOH, KOH): These are strong bases but can promote side reactions, including ester hydrolysis if your substrate contains such functional groups.

  • Fluorides (KF, CsF): Fluoride ions are believed to activate the boronic acid by forming a more nucleophilic fluoroborate species. They are a milder option that can be useful for base-sensitive substrates.

Table 2: General Guide to Base Selection
BaseStrengthCommon SolventsKey Considerations
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA good general-purpose base.[7]
Cs₂CO₃ StrongDioxane, Toluene, THFHighly effective for difficult couplings due to its solubility and basicity.[2]
K₃PO₄ StrongDioxane, Toluene (often anhydrous)Excellent for hindered substrates and can minimize protodeboronation.[2]
KF MildTHF, DioxaneUseful for substrates with base-sensitive functional groups.
Can I run this reaction open to the air?

It is strongly advised not to run Suzuki couplings, especially with challenging substrates, open to the air. Oxygen can lead to several detrimental side reactions:

  • Oxidation of the Pd(0) catalyst: This deactivates the catalyst.

  • Homo-coupling of the boronic acid: Oxygen promotes this undesired side reaction.[14]

  • Oxidation of phosphine ligands: Electron-rich phosphine ligands, which are essential for this type of coupling, are readily oxidized by air.

Always use standard inert atmosphere techniques (e.g., working under Argon or Nitrogen) for the best results.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with 5-Iodo-2-isopropyl-4-methylpyrimidine

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • 5-Iodo-2-isopropyl-4-methylpyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.4 mol%)

  • K₃PO₄ (powdered, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-isopropyl-4-methylpyrimidine, the arylboronic acid, and powdered K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add the catalyst and ligand to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst and Base Screening on a Microscale

When troubleshooting, running a small screen of conditions in parallel can be highly efficient.

Procedure:

  • Prepare a stock solution of 5-Iodo-2-isopropyl-4-methylpyrimidine and your boronic acid in the chosen solvent (e.g., dioxane).

  • In an array of small reaction vials (e.g., 2 mL HPLC vials with stir vanes), add the appropriate base (e.g., K₃PO₄ in vial 1, Cs₂CO₃ in vial 2, etc.).

  • In a glovebox or under an inert atmosphere, add the catalyst/ligand combination to each respective vial.

  • Add the stock solution of starting materials to each vial.

  • Seal the vials and place them in a heating block set to the desired temperature.

  • After a set time (e.g., 12 or 24 hours), cool the vials, and quench a small aliquot from each for analysis by LC-MS to determine the relative conversion to the product.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Guryev, A. A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from [Link]

  • Quora. (2023, March 18). What is the prominent role of water in the Suzuki reaction? Retrieved from [Link]

  • ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? Retrieved from [Link]

  • Ross, J., et al. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? PubMed. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Leadbeater, N. E. (n.d.). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Szostak, M., et al. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. PMC. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Zhang, J., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters - ACS Publications. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Li, J., et al. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Retrieved from [Link]

  • Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Retrieved from [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT Open Access Articles. Retrieved from [Link]

Sources

Technical Support Center: 5-Iodo-2-isopropyl-4-methylpyrimidine Degradation and Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Iodo-2-isopropyl-4-methylpyrimidine (CAS 69696-41-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, degradation, and proper storage of this key chemical intermediate. By understanding the factors that influence its integrity, you can ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 5-Iodo-2-isopropyl-4-methylpyrimidine.

Q1: What are the primary factors that cause the degradation of 5-Iodo-2-isopropyl-4-methylpyrimidine?

A1: The degradation of 5-Iodo-2-isopropyl-4-methylpyrimidine is primarily influenced by exposure to light, elevated temperatures, humidity, and extreme pH conditions.[1][2] The carbon-iodine bond is particularly susceptible to cleavage under these stress conditions, which can lead to the formation of impurities and a decrease in the compound's purity.

Q2: What are the visual signs of degradation?

A2: While not always apparent, degradation may be indicated by a change in color of the solid material, often to a yellowish or brownish hue. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for accurate purity assessment.

Q3: What is the recommended storage condition for 5-Iodo-2-isopropyl-4-methylpyrimidine?

A3: To maintain its stability, 5-Iodo-2-isopropyl-4-methylpyrimidine should be stored in a cool, dry, and dark place.[3][4] The container should be tightly sealed to protect it from moisture and air.[5][6] For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: How does pH affect the stability of this compound in solution?

A4: Iodinated pyrimidines can be susceptible to hydrolysis, especially under acidic or basic conditions.[7] The rate of degradation can be significantly influenced by the pH of the solution.[8][9] It is crucial to use freshly prepared solutions and to buffer them appropriately for your specific application.

Q5: Is 5-Iodo-2-isopropyl-4-methylpyrimidine sensitive to light?

A5: Yes, halogenated pyrimidines are known to be sensitive to light, particularly UV radiation.[10][11] Exposure to light can induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.[10] Therefore, it is essential to store the compound in light-resistant containers and to minimize its exposure to light during experimental procedures.

Troubleshooting Guides

This section provides systematic approaches to address specific issues you might encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows additional peaks that are not present in the reference standard.

Potential Cause: This is a strong indication of degradation. The new peaks likely correspond to degradation products.

Troubleshooting Workflow:

Troubleshooting Steps for Unexpected HPLC Peaks

Step-by-Step Guide:

  • Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed, light-resistant container at the recommended cool temperature.[3][4]

  • Assess Solution Age: If you are working with solutions, consider their age. It is best practice to prepare solutions fresh daily.

  • Conduct a Forced Degradation Study: To identify the potential degradation products, a forced degradation study can be performed.[12][13] This involves subjecting the compound to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis) to accelerate degradation.[14][15]

  • Characterize Degradation Products: The peaks corresponding to the degradation products can be further analyzed using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their molecular weights and elucidate their structures.

Issue 2: Inconsistent Results in Biological Assays

Symptom: You observe a loss of potency or variability in the biological activity of your compound across different experiments.

Potential Cause: This could be due to the degradation of the active compound, leading to a lower effective concentration.

Troubleshooting Workflow:

G A 5-Iodo-2-isopropyl-4-methylpyrimidine B De-iodinated Pyrimidine (2-isopropyl-4-methylpyrimidine) A->B Photolysis (UV light) Thermal Stress C Oxidized Products A->C Oxidation (e.g., H2O2) D Hydrolysis Products A->D Acid/Base Hydrolysis

Sources

Technical Support Center: Troubleshooting 5-Iodo-2-isopropyl-4-methylpyrimidine Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Principles

5-Iodo-2-isopropyl-4-methylpyrimidine (CAS 69696-41-9) is a highly valuable halogenated building block in medicinal chemistry, frequently utilized for constructing complex molecular architectures via metal-catalyzed cross-coupling reactions BenchChem[1]. The highly reactive C-I bond at the C5 position makes it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

However, the distinct electronic environment of the pyrimidine ring can lead to yield-limiting byproducts, including dehalogenated pyrimidines, boronic acid homocoupling dimers, and catalyst poisoning. This guide provides field-proven, causality-driven troubleshooting strategies to optimize these substitutions and ensure high-fidelity synthesis.

Quantitative Data: Reaction Parameter Impact

Understanding how solvent, catalyst, and additive choices influence byproduct formation is critical. The table below summarizes the quantitative impact of various reaction parameters on the Suzuki-Miyaura coupling of 5-iodopyrimidines.

Table 1: Effect of Reaction Conditions on Byproduct Formation

Solvent SystemCatalyst / LigandAddition TechniqueHomocoupling (%)Dehalogenation (%)Target Yield (%)
EtOH / H₂O (Protic)Pd(PPh₃)₄Bolus (All at once)18 - 25%12 - 15%< 60%
1,4-Dioxane / H₂OPd₂(dba)₃ / PPh₃Bolus (All at once)15 - 20%5 - 8%65 - 70%
1,4-Dioxane / H₂OPd(OAc)₂ / XPhosBolus (All at once)8 - 12%< 2%80 - 85%
THF / DEM (Aprotic)Pd(OAc)₂ / SPhosSyringe Pump (Slow)< 2% < 2% > 92%

(Data synthesized from standard optimization profiles for highly reactive 5-iodopyrimidines)

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing significant dehalogenation (hydrodeiodination) instead of the desired C5-cross-coupled product?

Mechanistic Causality: Dehalogenation occurs when the oxidative addition complex (the Pd(II)-pyrimidine intermediate) undergoes protonation or beta-hydride elimination before transmetalation can occur. Because the C5-iodo bond of 5-Iodo-2-isopropyl-4-methylpyrimidine is highly reactive, oxidative addition is rapid. If the subsequent transmetalation step is comparatively slow—often due to sterically hindered boronic acids or poorly optimized ligands—the long-lived Pd(II) intermediate becomes susceptible to reduction by protic solvents (like ethanol) or weak bases.

Solutions:

  • Switch to Aprotic Solvents: Replace ethanol/water mixtures with aprotic solvent systems like 1,4-Dioxane or THF/Diethoxymethane (DEM) NIH/PMC[2].

  • Accelerate Transmetalation: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands increase the electron density on the palladium center, accelerating transmetalation and favoring the desired reductive elimination over off-target pathways Sigma-Aldrich[3].

Pathway Substrate 5-Iodo-2-isopropyl- 4-methylpyrimidine OxAdd Oxidative Addition Pd(II) Complex Substrate->OxAdd Pd(0) Catalyst Transmet Transmetalation (Fast with XPhos) OxAdd->Transmet Boronic Acid + Base BetaHydride Protonation / Hydride Shift (Slow Transmetalation) OxAdd->BetaHydride Protic Solvents (EtOH/H2O) RedElim Reductive Elimination (Desired Cross-Product) Transmet->RedElim Product Formation Dehalogenated Dehalogenated Byproduct (Unwanted) BetaHydride->Dehalogenated Off-target pathway

Mechanistic divergence between desired cross-coupling and unwanted dehalogenation pathways.

Q2: How can I suppress boronic acid homocoupling during Suzuki-Miyaura reactions with this substrate?

Mechanistic Causality: Homocoupling (the formation of symmetrical biaryls from the boronic acid) is a bimolecular side reaction driven by high local concentrations of the boronic acid, the presence of oxygen, or excess free Pd(II) in the reaction mixture BenchChem[4]. When coupling with 5-Iodo-2-isopropyl-4-methylpyrimidine, homocoupling not only depletes your boronic acid equivalent but also complicates downstream chromatographic purification.

Solutions: To prevent this, you must control the instantaneous concentration of the boronic acid and maintain the palladium catalyst in its active Pd(0) state. Implementing a slow-addition protocol and introducing a mild reducing agent (like potassium formate) minimizes the concentration of free Pd(II), effectively shutting down the homocoupling pathway ResearchGate[5].

Troubleshooting Start High Homocoupling Observed CheckO2 Check Reaction Atmosphere Start->CheckO2 Degas Rigorous Degassing (N2/Ar Sparge) CheckO2->Degas O2 Contamination CheckPd Evaluate Pd Source CheckO2->CheckPd Atmosphere Inert Degas->CheckPd Ligand Use Bulky Ligands (e.g., SPhos, XPhos) CheckPd->Ligand Pd(II) Precursors Addition Slow Addition of Boronic Acid Ligand->Addition Optimize Stoichiometry

Stepwise troubleshooting workflow to minimize boronic acid homocoupling in Suzuki reactions.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling (Minimizing Homocoupling)

This self-validating protocol ensures that the rate of transmetalation matches the rate of boronic acid introduction, preventing accumulation.

  • Step 1: System Degassing. Charge a dry Schlenk flask with 5-Iodo-2-isopropyl-4-methylpyrimidine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₃PO₄ (2.0 equiv). Seal with a septum and purge with Argon for 15 minutes.

  • Step 2: Solvent Addition. Add anhydrous, rigorously degassed 1,4-Dioxane via syringe to achieve a 0.2 M concentration of the pyrimidine. Heat the mixture to 80°C.

  • Step 3: Reductant Addition (Crucial Step). Add potassium formate (0.1 equiv) to the mixture. This acts as a mild reducing agent to convert any residual Pd(II) to the active Pd(0) state before the boronic acid is introduced.

  • Step 4: Syringe Pump Addition. Dissolve the aryl boronic acid (1.2 equiv) in a minimal amount of degassed 1,4-Dioxane. Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 60–90 minutes.

  • Step 5: Reaction Monitoring. Stir for an additional 2 hours at 80°C. Monitor via LC-MS. The slow addition ensures the boronic acid is consumed by the cross-coupling cycle immediately upon entering the flask, preventing dimer formation.

Q3: My Buchwald-Hartwig amination at the C5 position stalls, yielding unreacted starting material and "palladium black." How do I fix this?

Mechanistic Causality: The formation of "palladium black" (elemental palladium precipitate) indicates catastrophic catalyst deactivation. While the C5-iodo bond is reactive, the basic pyrimidine nitrogens can competitively coordinate to the palladium center, displacing the phosphine ligand. Furthermore, if the amine nucleophile is too sterically hindered or poorly nucleophilic, the Pd(II) intermediate stalls, and the palladium atoms aggregate into inactive clusters.

Solutions: Use a pre-formed palladacycle precatalyst (e.g., Buchwald G3 or G4 precatalysts with XPhos or tBuBrettPhos). These precatalysts ensure a rapid, quantitative generation of the active monoligated Pd(0) species in situ, outcompeting the background coordination of the pyrimidine nitrogens. Additionally, ensure the reaction is strictly anhydrous, as moisture can hydrolyze the active catalyst species in the presence of strong bases like NaOtBu.

References

  • NIH/PMC - Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at:[Link]

  • ResearchGate - Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available at: [Link]

Sources

Technical Support Center: Industrial Production of 5-Iodo-2-isopropyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 5-Iodo-2-isopropyl-4-methylpyrimidine. As a crucial intermediate in pharmaceutical and agrochemical research, ensuring a robust, safe, and efficient production process is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that address common challenges encountered during industrial-scale production.

Overview of the Core Synthesis Process

The most prevalent and industrially viable method for synthesizing 5-Iodo-2-isopropyl-4-methylpyrimidine is through the direct electrophilic iodination of 2-isopropyl-4-methylpyrimidine.[1] This reaction targets the electron-rich C5 position of the pyrimidine ring, which is the least electron-deficient and most susceptible to electrophilic attack.[2] The choice of iodinating agent and reaction conditions is critical for achieving high yield, purity, and operational safety on a large scale.

The overall workflow can be visualized as follows:

cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_final Final Product Prep Raw Material QC (2-isopropyl-4-methylpyrimidine, Iodinating Agent, Solvent) Reactor Reactor Charging & Inerting Prep->Reactor Charge Reactants Reaction Controlled Iodination (Temperature Monitoring) Reactor->Reaction Initiate Reaction Quench Reaction Quenching (e.g., Na2S2O3 soln.) Reaction->Quench Complete Extraction Phase Separation & Extraction Quench->Extraction Wash Aqueous Washes (Brine) Extraction->Wash SolventSwap Solvent Swap/ Concentration Wash->SolventSwap Crystallization Crystallization/ Precipitation SolventSwap->Crystallization Isolation Filtration & Drying Crystallization->Isolation FinalQC Final Product QC (Purity, Residuals) Isolation->FinalQC Dried Product Packaging Packaging FinalQC->Packaging

Caption: High-level workflow for the industrial production of 5-Iodo-2-isopropyl-4-methylpyrimidine.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your process.

Category 1: Reaction Performance & Yield

Question: Our reaction conversion is low, with significant unreacted 2-isopropyl-4-methylpyrimidine remaining. What are the likely causes?

Answer: Low conversion is a common scale-up challenge often traced back to reagent activity, reaction environment, or stoichiometry.

  • Cause 1: Inactive Iodinating Species: The electrophilic strength of your iodine source is critical. Molecular iodine (I₂) alone is often not reactive enough for electron-deficient pyrimidines.[3] Its effectiveness is greatly enhanced by additives that generate a more potent electrophile (like I⁺).

    • Solution: Employ a well-established iodinating system. Combinations like I₂/AgNO₃ (silver nitrate) or I₂/NaNO₂ (sodium nitrite) are effective.[1][3][4] For solvent-free approaches, mechanical grinding with I₂ and AgNO₃ has shown high yields in short reaction times.[3][4][5] Ensure the activating salt is of high purity and free of clumps.

  • Cause 2: Presence of Moisture: Water can interfere with the reaction, particularly if using moisture-sensitive activating agents or precursors. Amidine salts, which can be used in alternative pyrimidine syntheses, are known to be hygroscopic, and their hydrolysis can inhibit reactions.[6]

    • Solution: Ensure all reactants and the solvent are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Cause 3: Suboptimal Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow.

    • Solution: Review your process parameters. While exothermic control is crucial (see Safety section), ensure the batch reaches and maintains the optimal temperature specified in your process protocol. A typical range for such reactions might be ambient to moderate heat (e.g., 40-80°C), depending on the specific reagents.[7]

Question: The reaction yield is inconsistent from batch to batch. How can we improve process robustness?

Answer: Batch-to-batch variability often points to uncontrolled variables in raw materials or process execution.

  • Solution: Implement Strict Process Controls.

    • Raw Material Specification: Qualify your suppliers and establish strict specifications for all starting materials, including purity assays for 2-isopropyl-4-methylpyrimidine and the iodinating agents.

    • Standardized Operating Procedures (SOPs): Ensure detailed SOPs are followed precisely for charging order, addition rates, and temperature profiles.

    • In-Process Controls (IPCs): Implement IPCs (e.g., HPLC, UPLC) to monitor reaction progress. Taking samples at set intervals allows you to confirm the reaction is proceeding as expected and take corrective action if it deviates.

Category 2: Impurity Profile & Product Quality

Question: We are observing a significant impurity with a mass corresponding to a di-iodinated product. How can we improve selectivity?

Answer: The formation of di-iodinated species is a classic example of over-reaction. While the C5 position is most reactive, forcing conditions can lead to substitution at other, less activated positions on the pyrimidine ring.

  • Cause: Excess Iodinating Agent or High Temperature.

    • Solution 1: Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion, but avoid a large excess which promotes di-substitution.

    • Solution 2: Controlled Addition: Add the iodinating agent (or a solution of it) slowly and sub-surface to avoid localized areas of high concentration. This is especially important on a large scale where mixing may be less efficient.

    • Solution 3: Temperature Management: Run the reaction at the lowest feasible temperature that still provides a reasonable reaction rate. Higher temperatures increase the rate of all reactions, including the formation of undesired byproducts.

Question: The final isolated product has a pink or brownish tint that is difficult to remove. What is the source of this color?

Answer: This coloration is almost certainly due to residual elemental iodine (I₂). Iodine readily sublimes and can get trapped in the crystal lattice of the product, leading to discoloration.[8]

  • Solution 1: Effective Quenching: After the reaction is complete (as confirmed by IPC), the excess iodine must be quenched. A common and effective method is to add an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The thiosulfate reduces I₂ to colorless iodide (I⁻).

    2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI

  • Solution 2: Thorough Workup: During the workup phase, ensure efficient washing of the organic layer. Multiple washes with a quenching solution followed by a brine wash will help remove residual iodine and inorganic salts.

  • Solution 3: Recrystallization: If the color persists, recrystallization from a suitable solvent system is the most effective purification method. The iodine will preferentially remain in the mother liquor.

Potential Impurity Potential Cause Mitigation & Removal Strategy
Unreacted Starting MaterialIncomplete reaction; poor reagent activityOptimize reaction conditions (temp, time); use activated iodinating agent; ensure anhydrous conditions.
Di-iodinated ProductExcess iodinating agent; high temperatureStrict stoichiometric control; slow, controlled addition of reagents; maintain optimal temperature. Purify via crystallization.
Residual Iodine (I₂)Incomplete quenchingAdd aqueous sodium thiosulfate solution until color disappears; perform thorough aqueous washes during workup; recrystallize.
Solvent-Related ImpuritiesImpure starting solvent; degradationUse high-purity, specified solvents; ensure compatibility with reaction conditions.
Category 3: Scale-Up & Safety

Question: We are concerned about the exothermic nature of the iodination reaction during scale-up. What are the primary safety concerns and how should we manage them?

Answer: Thermal safety is the most critical consideration when scaling up halogenation reactions. The reaction is exothermic, and a loss of cooling can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially releasing hazardous iodine vapors.[8][9]

  • Primary Hazards:

    • Runaway Reaction: Uncontrolled exotherm leading to boiling of the solvent and over-pressurization of the reactor.

    • Iodine Vapor Release: Iodine is toxic and corrosive. Inhalation can cause severe respiratory irritation, and high exposures can lead to pulmonary edema.[8][10][11][12]

    • Strong Oxidizer: Iodine is a strong oxidizing agent and can react violently with combustible materials or reducing agents.[8][9]

  • Engineering & Procedural Controls:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.

    • Controlled Addition: The iodinating agent should be added portion-wise or via a dosing pump over an extended period. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature remains within a safe range.

    • Efficient Cooling: The reactor must have adequate cooling capacity. Ensure the jacket is clean and the flow of coolant is sufficient. For highly exothermic processes, consider semi-batch processing where the accumulation of unreacted reagents is minimized.

    • Emergency Preparedness: Have an emergency quench plan in place. This could involve having a pre-chilled quenching agent (like sodium thiosulfate solution) ready to be rapidly added to the reactor to stop the reaction. The reactor must be equipped with a properly sized rupture disc and relief system.

    • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, clothing, and eye protection. Respiratory protection (e.g., an air-purifying respirator with cartridges for acid gases/vapors) should be used when handling solid iodine or when there is a risk of vapor exposure.[12]

Start Low Yield or Incomplete Conversion? CheckReagents Are iodinating agents and precursors pure & active? Start->CheckReagents Yes CheckConditions Are reaction conditions (temp, time) optimal? CheckReagents->CheckConditions Yes Solution_Reagents Solution: Use activated iodinating system (e.g., I₂/AgNO₃). Qualify raw materials. CheckReagents->Solution_Reagents No CheckMoisture Is the system strictly anhydrous? CheckConditions->CheckMoisture Yes Solution_Conditions Solution: Optimize temperature profile. Use IPCs to determine endpoint. CheckConditions->Solution_Conditions No Solution_Moisture Solution: Dry all solvents and reactants. Use inert atmosphere. CheckMoisture->Solution_Moisture No Success Yield Improved CheckMoisture->Success Yes Solution_Reagents->Success Solution_Conditions->Success Solution_Moisture->Success

Caption: A decision tree for troubleshooting low reaction yield.

Experimental Protocol Example (Pilot Scale)

This protocol is a representative example and must be adapted and validated for specific equipment and safety protocols at your facility.

Objective: To synthesize 5-Iodo-2-isopropyl-4-methylpyrimidine on a 5 L scale.

Materials:

  • 2-isopropyl-4-methylpyrimidine (1.00 kg, 7.24 mol, 1.0 equiv)

  • Iodine (1.93 kg, 7.60 mol, 1.05 equiv)

  • Silver Nitrate (AgNO₃) (1.29 kg, 7.60 mol, 1.05 equiv)

  • Acetonitrile (ACN), anhydrous (5 L)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated Sodium Chloride (Brine) solution

  • Deionized Water

Procedure:

  • Reactor Setup: Charge a 10 L jacketed glass reactor, fitted with a mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser, with 2-isopropyl-4-methylpyrimidine (1.00 kg) and anhydrous acetonitrile (5 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reagent Addition: Begin stirring and cool the reactor contents to 15-20°C. In a separate container, dissolve iodine (1.93 kg) and silver nitrate (1.29 kg) in anhydrous acetonitrile (2 L). Add this solution to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by HPLC. The reaction is complete when <1% of the starting material remains.

  • Quenching: Cool the reactor to 10-15°C. Prepare a 10% w/v aqueous solution of sodium thiosulfate. Slowly add the thiosulfate solution to the reactor until the dark color of the reaction mixture dissipates, and the mixture becomes a pale yellow slurry (due to silver iodide precipitate).

  • Workup: Filter the reaction mixture to remove the silver iodide precipitate. Wash the filter cake with acetonitrile. Transfer the filtrate to a larger vessel for extraction.

  • Extraction: Add deionized water (5 L) and brine (2 L) to the filtrate. Mix well and allow the layers to separate. Collect the organic (upper) layer.

  • Washing: Wash the organic layer twice more with 5 L of 1:1 water/brine solution.

  • Isolation: Concentrate the organic layer under reduced pressure to approximately 20% of its original volume. Cool the concentrated solution to 0-5°C and hold for 4 hours to induce crystallization.

  • Drying: Collect the solid product by filtration, wash the cake with cold heptane, and dry under vacuum at 40°C to a constant weight.

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]

  • Chem-Supply. (2023). Iodine - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • Google Patents. (2010). CN105859726A - Method for selective dehalogenation in pyrimidine fused ring.
  • International Labour Organization. (n.d.). ICSC 0167 - IODINE. Retrieved from [Link]

  • Penta. (2024). Iodine - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Google Patents. (1996). US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • California Department of Justice. (2002). Iodine: Inhalation Hazards, Detection and Protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Lovatt, C. J. (n.d.). Regulation of Pyrimidine Biosynthesis by Purine and Pyrimidine Nucleosides in Slices of Rat Tissues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Google Patents. (2005). EP1642881B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
  • ResearchGate. (2012). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. Retrieved from [Link]

  • ScienceDirect. (2024). High performance production process development and scale-up of an anti-TSLP nanobody. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Optimization and scale up of microfluidic nanolipomer production method for preclinical and potential clinical trials. Retrieved from [Link]

  • ResearchGate. (2024). High performance production process development and scale-up of an anti-TSLP nanobody. Retrieved from [Link]

  • ResearchGate. (n.d.). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Superstructure-dependent stability of DNA origami nanostructures in the presence of chaotropic denaturants. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the Spectroscopic Characterization of 5-Iodo-2-isopropyl-4-methylpyrimidine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and medicinal chemistry, halogenated pyrimidines are invaluable synthons. Their utility as versatile intermediates stems from the ability of the halogen to serve as a handle for further molecular elaboration, often through palladium-catalyzed cross-coupling reactions.[1] Among these, 5-Iodo-2-isopropyl-4-methylpyrimidine stands out as a key building block for the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its structural features is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful tool for this purpose.

This guide, intended for researchers, scientists, and drug development professionals, presents a detailed, in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Iodo-2-isopropyl-4-methylpyrimidine. In the absence of a publicly available experimental spectrum, this guide leverages a predictive approach, grounded in the fundamental principles of NMR and a comparative analysis with structurally related compounds. This methodology not only provides a reliable expectation of the spectral features but also serves as an educational tool for the interpretation of NMR data for substituted pyrimidines.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 5-Iodo-2-isopropyl-4-methylpyrimidine. These predictions are based on the analysis of substituent effects and data from analogous compounds.[2]

Table 1: Predicted ¹H NMR Data for 5-Iodo-2-isopropyl-4-methylpyrimidine (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5 - 8.7Singlet1HH-6
~ 3.1 - 3.3Septet1HCH (isopropyl)
~ 2.5 - 2.6Singlet3HCH₃ (at C-4)
~ 1.3 - 1.4Doublet6HCH₃ (isopropyl)

Table 2: Predicted ¹³C NMR Data for 5-Iodo-2-isopropyl-4-methylpyrimidine (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 170 - 172C-2
~ 165 - 167C-4
~ 160 - 162C-6
~ 90 - 95C-5
~ 35 - 37CH (isopropyl)
~ 23 - 25CH₃ (at C-4)
~ 21 - 23CH₃ (isopropyl)

In-Depth Spectral Analysis and Comparative Insights

A detailed examination of the predicted spectra reveals the electronic influence of each substituent on the pyrimidine core.

¹H NMR Spectrum: A Tale of Substituent Effects

The proton NMR spectrum is anticipated to be relatively simple and highly informative.

  • The Aromatic Proton (H-6): The lone proton on the pyrimidine ring, H-6, is expected to appear as a singlet in the downfield region (~8.5 - 8.7 ppm). Its chemical shift is significantly influenced by the surrounding substituents. For comparison, the H-2 and H-4/6 protons of 5-bromopyrimidine appear at approximately 9.1 ppm and 8.9 ppm, respectively.[3][4] The electron-donating nature of the isopropyl and methyl groups at positions 2 and 4 would be expected to shield the H-6 proton, shifting it slightly upfield relative to 5-bromopyrimidine.

  • The Isopropyl Group Signature: The isopropyl group provides a classic and easily identifiable pattern. The methine proton (CH) is expected to be a septet due to coupling with the six equivalent methyl protons (n+1 rule, where n=6). Conversely, the six methyl protons will appear as a doublet, being split by the single methine proton. This distinct pattern provides unambiguous evidence for the presence of the isopropyl moiety.

  • The C-4 Methyl Group: The methyl group at the C-4 position is expected to resonate as a sharp singlet, as there are no adjacent protons to induce splitting. Its chemical shift in the range of 2.5 - 2.6 ppm is characteristic of a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule.

  • Pyrimidine Ring Carbons: The chemical shifts of the ring carbons are highly sensitive to the nature of the attached substituents.[2]

    • C-2 and C-4: These carbons, bearing the isopropyl and methyl groups respectively, are expected to be significantly downfield due to the substitution.

    • C-6: The carbon bearing the lone proton will also be in the aromatic region.

    • C-5 (The Iodo-Substituted Carbon): A key feature of the ¹³C NMR spectrum is the expected upfield shift of the C-5 carbon, predicted to be in the 90-95 ppm range. This is a consequence of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon.

  • Aliphatic Carbons: The carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons.

Visualizing the Structure and Analytical Workflow

To aid in the discussion of NMR assignments, a diagram of the molecular structure with numbered atoms is provided below.

Caption: Molecular structure of 5-Iodo-2-isopropyl-4-methylpyrimidine.

The general workflow for the structural elucidation of such a compound using NMR is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve sample in CDCl3 Add TMS as internal standard Acq_1H Acquire 1D ¹H Spectrum Prep->Acq_1H Acq_13C Acquire 1D ¹³C Spectrum Prep->Acq_13C Proc Fourier Transform Phase and Baseline Correction Referencing to TMS Acq_1H->Proc Acq_13C->Proc Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_2D->Proc Analysis_1D Assign signals in 1D spectra based on chemical shift, multiplicity, and integration Proc->Analysis_1D Analysis_1D->Acq_2D If ambiguity exists Analysis_2D Confirm assignments using 2D correlation data Analysis_1D->Analysis_2D Structure Final Structure Confirmation Analysis_2D->Structure

Caption: General workflow for NMR-based structural elucidation.

A Robust Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following provides a detailed methodology for the analysis of 5-Iodo-2-isopropyl-4-methylpyrimidine.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. Other deuterated solvents can also be used, and it's important to note that chemical shifts can vary slightly between solvents.[5][6][7]

  • Concentration: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[2]

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16-32 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 16 ppm.

For ¹³C NMR:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024-4096 scans (or more, depending on concentration).

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm.

Data Processing
  • Fourier Transformation (FT): Convert the acquired Free Induction Decay (FID) into the frequency domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration (for ¹H NMR): Integrate the area under each peak to determine the relative ratio of protons.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex molecules or those with overlapping signals often require 2D NMR experiments for definitive structural confirmation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 5-Iodo-2-isopropyl-4-methylpyrimidine, a cross-peak between the septet of the isopropyl CH and the doublet of the isopropyl methyls would be observed, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H-6 and C-6, the isopropyl CH and its carbon, the isopropyl CH₃ protons and their carbons, and the C-4 methyl protons and their carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different parts of the molecule. For instance, correlations would be expected between the isopropyl CH proton and C-2, and between the C-4 methyl protons and C-4 and C-5 of the pyrimidine ring.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-Iodo-2-isopropyl-4-methylpyrimidine. By leveraging established principles of NMR spectroscopy and making informed comparisons with related structures, we have constructed a reliable spectral forecast. The detailed interpretation, coupled with a robust experimental protocol and an introduction to the utility of 2D NMR techniques, offers researchers a solid foundation for the characterization of this important synthetic intermediate and other related pyrimidine derivatives. The ability to predict and interpret NMR spectra is a critical skill in modern chemical research, enabling faster and more confident structural elucidation.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • ¹H NMR spectra of compounds (5) and (5′) - ResearchGate. (URL: [Link])

  • 5-Bromopyrimidine - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • NMR Database for Faster Structural Data - CAS. (URL: [Link])

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])

  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL: [Link])

  • 5-IODO-4-THIO-2'-DEOXYURIDINE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • NMR data -Comprehensive Medicinal Plant Database. (URL: [Link])

Sources

Reactivity Comparison Guide: 5-Iodo-2-isopropyl-4-methylpyrimidine vs. Alternative Iodopyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry and drug development. Halopyrimidines serve as versatile building blocks, with their reactivity in palladium-catalyzed cross-coupling reactions dictating the strategic design of complex synthetic routes ()[1]. Among these, 5-Iodo-2-isopropyl-4-methylpyrimidine (CAS 69696-41-9) represents a highly specialized substrate ()[2].

This guide provides an objective, data-driven comparison of its reactivity against other iodopyrimidines, offering researchers actionable insights into chemoselectivity, steric tuning, and optimal reaction conditions.

Mechanistic Foundations of Halopyrimidine Reactivity

To understand the unique profile of 5-Iodo-2-isopropyl-4-methylpyrimidine, we must first examine the two primary variables governing pyrimidine cross-coupling:

  • Influence of the Halogen: The rate-determining step in most Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the oxidative addition of the palladium catalyst into the carbon-halogen bond ()[3]. The reactivity order is inversely correlated with bond dissociation energy: I > Br > Cl > F ()[1]. Consequently, iodopyrimidines undergo oxidative addition at significantly lower temperatures and shorter reaction times compared to their brominated or chlorinated counterparts ()[4].

  • Influence of the Position: The pyrimidine ring is inherently electron-deficient. The C4 and C6 positions are the most electron-deficient, making them highly susceptible to oxidative addition, followed closely by the C2 position ()[1]. The C5 position is the least electron-deficient (most "benzene-like") and therefore the least intrinsically reactive ()[5].

Structural Analysis: 5-Iodo-2-isopropyl-4-methylpyrimidine

While the C5 position is the least activated on the pyrimidine ring, the presence of the highly reactive iodine atom in 5-Iodo-2-isopropyl-4-methylpyrimidine ensures it remains an excellent substrate for cross-coupling ()[2]. However, its reactivity is uniquely modulated by its alkyl substituents:

  • Steric Shielding (4-Methyl Group): The methyl group adjacent to the 5-iodo position introduces significant steric bulk. This steric hindrance slows down the transmetalation and reductive elimination steps of the catalytic cycle. Causality: To overcome this, researchers must utilize ligands with larger bite angles (e.g., dppf or XPhos) to force the sterically hindered intermediate to undergo reductive elimination efficiently.

  • Electronic Attenuation (2-Isopropyl Group): The electron-donating nature of the isopropyl and methyl groups increases the overall electron density of the pyrimidine ring. Causality: This slightly attenuates the rate of oxidative addition compared to an unsubstituted 5-iodopyrimidine but provides a crucial advantage: it stabilizes the substrate against unwanted side reactions, such as hydrodehalogenation or nucleophilic attack at C2.

Comparative Reactivity Profile

The following table summarizes the comparative reactivity of various iodopyrimidines under standard Suzuki-Miyaura coupling conditions.

SubstratePosition ActivationSteric Hindrance at C-IRelative Oxidative Addition RatePrimary Application / Advantage
4-Iodopyrimidine Very High (C4)[1]LowExtremely FastRapid functionalization; requires careful catalyst tuning to prevent homocoupling.
2-Iodopyrimidine High (C2)[6]LowFastExcellent for C2-functionalization; highly sensitive to basic conditions.
5-Iodopyrimidine Moderate (C5)[1]LowModerate-FastStandard baseline for C5 couplings; balanced reactivity.
5-Iodo-2-isopropyl-4-methylpyrimidine Moderate (C5)High (4-Methyl)Controlled / SteadyHigh chemoselectivity; prevents over-reaction; ideal for complex API synthesis[2].
Experimental Workflows: Self-Validating Suzuki-Miyaura Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 5-Iodo-2-isopropyl-4-methylpyrimidine is designed as a self-validating system . By incorporating an internal standard, researchers can continuously verify mass balance, ensuring that any lack of product formation is accurately attributed to either incomplete conversion or competing side reactions.

Causality Behind Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): Chosen because the large bite angle of the dppf ligand facilitates reductive elimination, which is otherwise hindered by the ortho-methyl group.

  • Base (K₃PO₄): Provides sufficient basicity to activate the boronic acid without causing degradation of the pyrimidine ring, a common issue when using stronger bases like KOtBu.

  • Internal Standard (Dodecane): Highly inert under coupling conditions, allowing for highly accurate GC-MS kinetic tracking.

Step-by-Step Methodology:
  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5-Iodo-2-isopropyl-4-methylpyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent & Standard Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M substrate concentration. Immediately add exactly 0.5 equiv of dodecane as the internal standard.

  • Kinetic Sampling (Self-Validation Step): Remove a 50 µL aliquot at t=0 (before heating). Dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. The ratio of substrate to dodecane establishes the 100% mass balance baseline.

  • Heating & Monitoring: Heat the reaction to 80 °C. Take subsequent 50 µL aliquots at 1h, 3h, and 6h.

  • Data Analysis: Calculate the Substrate Conversion (%) and Product Yield (%).

    • Validation Check: If Conversion - Yield > 5%, a side reaction (e.g., protodehalogenation) is occurring. If Conversion ≈ Yield, the catalytic cycle is operating with high chemoselectivity.

ProtocolWorkflow A 1. Reaction Setup (Substrate + Pd Cat + Base) B 2. Internal Standard (Dodecane Addition) A->B C 3. Kinetic Sampling (Aliquots at t=0, 1h, 3h) B->C D 4. GC-MS Analysis (Conversion & Yield) C->D E 5. Self-Validation (Mass Balance Check) D->E

Self-validating experimental workflow for kinetic tracking of Pd-catalyzed cross-coupling.

References
  • Chemical Reviews (ACS). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." [Link]

  • Chemistry LibreTexts. "17.2: Palladium catalyzed couplings."[Link]

  • Fiveable. "Palladium-catalyzed cross-coupling reactions." [Link]

  • ACS Publications. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction."[Link]

Sources

Safety Operating Guide

5-Iodo-2-isopropyl-4-methylpyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Proper Disposal of 5-Iodo-2-isopropyl-4-methylpyrimidine

For researchers, scientists, and drug development professionals, laboratory safety extends far beyond the fume hood—it culminates in the rigorous, compliant management of chemical waste. 5-Iodo-2-isopropyl-4-methylpyrimidine (CAS 69696-41-9) is a highly valuable building block in organic synthesis, frequently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures ()[1].

However, because this compound features both a biologically active pyrimidine ring and a covalently bound heavy halogen (iodine), its disposal requires strict adherence to environmental regulations. Improper disposal not only violates the EPA's Resource Conservation and Recovery Act (RCRA) but also risks severe ecological toxicity and catastrophic damage to incineration infrastructure ()[2].

This guide provides a self-validating, step-by-step operational blueprint for the safe characterization, neutralization, and disposal of 5-Iodo-2-isopropyl-4-methylpyrimidine waste streams.

Section 1: Chemical Profile & Regulatory Context

Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's waste classification. Under RCRA guidelines, waste streams containing this compound must be explicitly managed as Halogenated Organic Waste [2][3].

Table 1: Waste Characterization and Segregation Parameters

ParameterSpecification / Operational Guideline
Chemical Name 5-Iodo-2-isopropyl-4-methylpyrimidine
CAS Number 69696-41-9
Molecular Formula / Weight C₈H₁₁IN₂ / 262.09 g/mol
Primary Hazard Halogenated Organic Toxicity, Ecological Persistence
EPA Waste Classification Halogenated Organic Waste (e.g., D-listed or F-listed if mixed with spent solvents)
Max Water Content < 20% (for liquid organic waste streams to maintain incineration BTU)
Compatible Containers Glass, High-Density Polyethylene (HDPE)
Incompatibilities Strong oxidizers, strong acids, carbon steel

Data supported by chemical specifications and institutional hazardous waste guidelines ([1]; [3]).

Section 2: The Causality of Halogenated Waste Segregation

As a Senior Application Scientist, it is vital to understand why we enforce strict segregation protocols rather than simply following a checklist.

  • Incinerator Thermodynamics & Dioxin Prevention: Halogenated organic wastes cannot be processed in standard commercial incinerators. They require specialized rotary kiln incineration at temperatures exceeding 1000°C, coupled with advanced caustic scrubbing systems to neutralize highly acidic and corrosive halogen gases (such as hydroiodic acid, HI) produced during combustion ()[4]. Mixing halogenated waste with non-halogenated streams dilutes the thermal heating value (BTU) of the waste, drastically increasing disposal costs and risking the atmospheric release of toxic dioxins and furans[4][5].

  • Ecological Persistence: Pyrimidine derivatives exhibit notable ecological persistence. If improperly disposed of (e.g., via drain disposal or composting of contaminated materials), they can persist in the environment, causing severe phytotoxicity and harm to aquatic ecosystems ()[6][7].

Section 3: Step-by-Step Disposal Protocols

Protocol A: Quenching and Neutralization of Reactive Iodine Byproducts

During the derivatization or degradation of 5-Iodo-2-isopropyl-4-methylpyrimidine, side reactions may generate free elemental iodine (I₂), which is highly volatile and toxic. Before packaging the liquid waste, any free iodine must be chemically quenched.

Causality: We utilize sodium thiosulfate (Na₂S₂O₃) because it acts as a mild, highly efficient reducing agent. It converts volatile, reactive I₂ into stable, water-soluble iodide (I⁻) ions without generating dangerous exothermic heat or gas buildup in the waste carboy ()[8].

Step-by-Step Methodology:

  • Visual Assessment: In a certified fume hood, inspect the liquid waste stream. A dark brown or purplish tint indicates the presence of unreacted, free elemental iodine.

  • Reduction: Slowly add a 10% aqueous solution of sodium thiosulfate dropwise to the waste mixture while stirring continuously ()[9].

  • Self-Validating Endpoint: Continue the addition until the solution transitions from brown/yellow to completely colorless. This visual cue guarantees that all reactive I₂ has been successfully reduced to I⁻[9].

  • pH Verification: Test the neutralized solution with a pH indicator strip. Ensure the pH is stable between 6 and 8. If necessary, adjust with a mild acid or base before moving to final segregation[9].

Protocol B: Segregation, Packaging, and Storage

Causality: Proper packaging prevents cross-reactivity and ensures the waste meets the strict acceptance criteria of commercial incineration facilities.

Step-by-Step Methodology:

  • Container Selection: Collect the neutralized liquid waste and any solid contaminated materials (e.g., unreacted powder, empty vials, contaminated weighing paper) in dedicated High-Density Polyethylene (HDPE) or glass carboys. Do not use metal containers , as residual iodides can be highly corrosive to carbon steel over time ()[10].

  • Moisture Control: Ensure the total water content of the organic waste stream remains below 20%. High water content degrades the fuel value required for efficient rotary kiln incineration, potentially leading to rejection by the disposal facility ()[3].

  • Compliant Labeling: Affix a compliant RCRA hazardous waste label. Explicitly mark the container as "Hazardous Waste - Halogenated Organics (Contains Iodine)" to alert downstream disposal personnel to the need for caustic scrubbing during incineration[3][4].

Section 4: Final Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for managing 5-Iodo-2-isopropyl-4-methylpyrimidine waste streams, ensuring compliance from the benchtop to the incinerator.

G Start 5-Iodo-2-isopropyl-4-methylpyrimidine Waste Generated Decision1 Waste State? Start->Decision1 Solid Solid Waste (Unreacted Powder/Vials) Decision1->Solid Solid Form Liquid Liquid Waste (Reaction Mixtures/Solvents) Decision1->Liquid Liquid Form Segregate Segregate as Halogenated Organic Waste (<20% Water) Solid->Segregate Decision2 Contains Free Iodine (I₂) Byproducts? Liquid->Decision2 Quench Neutralize with 10% Sodium Thiosulfate Decision2->Quench Yes (Brown/Purple Tint) Decision2->Segregate No Quench->Segregate Solution turns colorless Package Package in HDPE/Glass Label: 'Hazardous - Halogenated' Segregate->Package Incinerate Rotary Kiln Incineration with Caustic Scrubbing Package->Incinerate

Workflow for the characterization, neutralization, and disposal of 5-Iodo-2-isopropyl-4-methylpyrimidine.

References

  • U.S. Environmental Protection Agency (EPA). "EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides." Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). "Registration Review of Pyridine and Pyrimidine Herbicides." Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." Retrieved from: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Retrieved from: [Link]

  • Deepwater Chemicals, Inc. "Safety Data Sheet: Iodine Solution, 1.0N (USP)." Retrieved from: [Link]

  • Reddit Chemistry Community. "How do you dispose of the iodine-starch complex after a redox titration?" Retrieved from:[Link]

Sources

Personal protective equipment for handling 5-Iodo-2-isopropyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Handling 5-Iodo-2-isopropyl-4-methylpyrimidine (CAS 69696-41-9) requires a rigorous, scientifically grounded approach to laboratory safety. As a highly specialized halogenated heterocycle, it is a premier building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in drug discovery.

However, the exact mechanistic feature that makes it synthetically valuable—a highly polarized carbon-iodine bond—also makes it a potent electrophile and potential alkylating agent.1[1], meaning accidental exposure carries risks of unintended protein or DNA alkylation, leading to severe skin, eye, and respiratory irritation.

The following guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum safety and logistical efficiency.

Quantitative PPE Matrix

To mitigate exposure risks, standard laboratory attire is insufficient. The table below outlines the specific Personal Protective Equipment (PPE) required, grounded in the causality of the chemical's properties.

PPE CategorySpecificationMechanistic Justification
Gloves (Solid Handling) Nitrile (Min. 5 mil thickness), Double-glovedProtects against incidental contact with the solid powder. Double gloving allows immediate removal of the outer layer if contaminated without exposing the skin.
Gloves (Solvent Handling) Butyl Rubber or Silver ShieldHalogenated pyrimidines dissolved in organic carrier solvents (e.g., DCM, DMF) can rapidly permeate standard nitrile. Butyl rubber provides a superior barrier against solvent-assisted skin absorption.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from fine particulate dust during weighing and shields against solvent splashes during pressurized reaction setups.
Body Protection Flame-Resistant (FR) Lab CoatEssential when handling the compound alongside highly flammable solvents or pyrophoric cross-coupling catalysts often used in pyrimidine functionalization.
Engineering Controls Chemical Fume HoodPrevents inhalation of aerosolized powders.2[2].

Step-by-Step Operational Workflow

Every protocol must act as a self-validating system. Do not proceed to the next step unless the prior condition is fully met.

Step 1: Fume Hood Validation

  • Action: Check the continuous monitoring device on your chemical fume hood. Verify the face velocity is actively reading between 80 and 120 fpm.

  • Causality: Airflow below 80 fpm fails to capture aerosolized iodine-containing dust; airflow above 120 fpm creates turbulent eddies that can pull toxic vapors back into the operator's breathing zone.

Step 2: Cold-Chain Retrieval & Equilibration

  • Action: Retrieve the sealed vial of 5-Iodo-2-isopropyl-4-methylpyrimidine from 2–8°C storage. Place it immediately into a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric condensation. Water degrades the pyrimidine core over time and severely poisons sensitive organometallic catalysts used in downstream cross-coupling reactions.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weigh boat and a clean, dry stainless-steel spatula. Perform all transfers at least 6 inches inside the plane of the fume hood sash.

  • Causality: Static charge causes fine halogenated powders to aerosolize or adhere to the upper walls of reaction vessels, leading to inaccurate stoichiometry and elevated inhalation risks.

Step 4: Reaction Setup (Inert Atmosphere)

  • Action: Dissolve the compound in your chosen anhydrous solvent directly inside the fume hood. Seal the reaction vessel with a septum and purge with Argon or Nitrogen using a Schlenk line.

Visualizing the Safety Workflow

G Storage Cold Storage (2-8°C) Equilibrate Desiccator Equilibration Storage->Equilibrate Prevent Moisture Hood Fume Hood (80-120 fpm) Equilibrate->Hood Safe Transfer Reaction Inert Reaction Setup Hood->Reaction Solvent Addition Disposal Halogenated Waste (F002) Reaction->Disposal Segregate Waste

Operational workflow for the safe handling and disposal of 5-Iodo-2-isopropyl-4-methylpyrimidine.

Spill Response & Disposal Plan

Immediate Spill Response: If the solid powder is spilled, do not dry sweep , as this will aerosolize the alkylating agent. Cover the spill with a slightly damp absorbent pad or inert vermiculite to suppress dust. Carefully scoop the mixture into a chemical-resistant bag, seal it, and label it immediately as hazardous waste.

Waste Segregation and Disposal: Because 5-Iodo-2-isopropyl-4-methylpyrimidine is a halogenated compound, its disposal requires strict segregation.

  • Action: All reaction mixtures, quenched solutions, and solvent washes containing this compound must be placed in a dedicated "Halogenated Organic Waste" container.

  • Causality: 3[3]. Mixing halogenated waste with non-halogenated waste streams creates highly reactive environments, drastically increases institutional disposal costs, and violates environmental compliance laws.

References

  • A Guide to Fume Hood Codes and Standards Laboratory Design URL:[Link]

  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 MDPI (Microorganisms) URL:[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste Environmental Protection Agency (EPA) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.